4-(Tert-butyl)piperidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-tert-butylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h8,10H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQQDIHTYQYXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383313 | |
| Record name | 4-tert-butylpiperidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69682-13-9 | |
| Record name | 4-tert-butylpiperidine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(tert-butyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-(tert-butyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway from 4-(tert-butyl)pyridine, including a robust catalytic hydrogenation protocol, and outlines the analytical techniques used to confirm the structure and purity of the final product. All quantitative data is summarized in structured tables, and experimental workflows are visualized for clarity.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. The first step involves the catalytic hydrogenation of commercially available 4-(tert-butyl)pyridine to yield 4-(tert-butyl)piperidine. The subsequent step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Step 1: Catalytic Hydrogenation of 4-(tert-butyl)pyridine
The reduction of the aromatic pyridine ring to a saturated piperidine ring is accomplished via catalytic hydrogenation. A common and effective method employs Platinum(IV) oxide (PtO₂) as the catalyst in a glacial acetic acid solvent under hydrogen pressure.[1][2]
Experimental Protocol:
A stirred solution of 4-(tert-butyl)pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of Platinum(IV) oxide (5 mol%).[1] The reaction mixture is then subjected to hydrogen gas pressure (50-70 bar) in a high-pressure autoclave at room temperature for 6-10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite. The acidic solvent is neutralized by the addition of a saturated sodium bicarbonate (NaHCO₃) solution. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate (3 x 20 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 4-(tert-butyl)piperidine. Further purification can be achieved by column chromatography on silica gel.[1]
Synthesis Pathway
Step 2: Formation of this compound
The free base, 4-(tert-butyl)piperidine, is converted to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol:
The crude or purified 4-(tert-butyl)piperidine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is then added dropwise with stirring until precipitation of the hydrochloride salt is complete. The white solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₂₀ClN |
| Molecular Weight | 177.72 g/mol |
| Appearance | White to yellow solid |
| Melting Point | 260 °C (decomposes) |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton | Anticipated | |||
| H-4 | ~1.5 - 1.7 | m | 1H | CH |
| H-2, H-6 (axial) | ~2.8 - 3.0 | m | 2H | CH₂ |
| H-2, H-6 (equatorial) | ~3.2 - 3.4 | m | 2H | CH₂ |
| H-3, H-5 (axial) | ~1.4 - 1.6 | m | 2H | CH₂ |
| H-3, H-5 (equatorial) | ~1.9 - 2.1 | m | 2H | CH₂ |
| -C(CH₃)₃ | ~0.9 | s | 9H | tert-butyl |
| NH₂⁺ | ~8.5 - 9.5 | br s | 2H | Ammonium |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbon | Anticipated | |
| C-4 | ~45 - 50 | CH |
| C-2, C-6 | ~40 - 45 | CH₂ |
| C-3, C-5 | ~25 - 30 | CH₂ |
| -C (CH₃)₃ | ~30 - 35 | Quaternary C |
| -C(C H₃)₃ | ~25 - 30 | tert-butyl CH₃ |
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2800-3000 | C-H stretch | Aliphatic |
| 2400-2700 | N-H stretch | Ammonium salt |
| 1580-1650 | N-H bend | Ammonium salt |
| 1365-1395 | C-H bend | tert-butyl |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z | Assignment |
| 141 | [M-H-Cl]⁺ (molecular ion of the free base) |
| 126 | [M-CH₃-H-Cl]⁺ |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Characterization Workflow
Conclusion
This technical guide has detailed a reliable and well-documented method for the synthesis of this compound. The two-step process, involving catalytic hydrogenation followed by salt formation, is a robust route to this important synthetic intermediate. The characterization data provided, including anticipated NMR, FTIR, and MS results, serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The provided experimental protocols and workflows are intended to facilitate the successful and efficient production of this compound in a laboratory setting, thereby supporting its application in drug discovery and development programs.
References
Spectroscopic and Spectrometric Characterization of 4-(tert-butyl)piperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for 4-(tert-butyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The protonation of the piperidine nitrogen has a significant effect on the chemical shifts of the neighboring protons and carbons.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the molecule. The signals for the protons on the piperidine ring will be shifted downfield compared to the free base due to the deshielding effect of the positively charged nitrogen atom.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0 - 10.0 | Broad Singlet | 2H | NH ₂⁺ |
| ~3.2 - 3.4 | Multiplet | 2H | Axial H at C2, C6 |
| ~2.8 - 3.0 | Multiplet | 2H | Equatorial H at C2, C6 |
| ~1.8 - 2.0 | Multiplet | 2H | Equatorial H at C3, C5 |
| ~1.3 - 1.5 | Multiplet | 3H | Axial H at C3, C5 and H at C4 |
| 0.89 | Singlet | 9H | -C(CH ₃)₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen will experience a downfield shift.
| Chemical Shift (δ) ppm | Assignment |
| ~47.0 | C4 |
| ~44.0 | C2, C6 |
| ~32.5 | -C (CH₃)₃ |
| ~27.5 | -C(C H₃)₃ |
| ~25.0 | C3, C5 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the presence of a broad absorption band corresponding to the N-H stretching vibrations of the secondary ammonium salt.[1]
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2700 - 3000 | Strong, Broad | N-H stretch (secondary ammonium salt) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend |
| ~1365 | Medium | C-H bend (tert-butyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For a salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically used to observe the protonated molecule of the free base.[2]
| m/z | Relative Intensity (%) | Assignment |
| 142.15 | 100 | [M+H]⁺ (protonated 4-(tert-butyl)piperidine) |
| 126.12 | ~20 | [M+H - CH₄]⁺ |
| 86.10 | ~15 | [M+H - C₄H₈]⁺ |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a clean, dry vial.[3][4]
-
Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube and label it appropriately.[6]
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]
-
Acquire the ¹H NMR spectrum using standard parameters.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.[3]
IR Spectroscopy (ATR-FTIR)
Sample Preparation and Data Acquisition:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[7]
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.[8][9]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[10]
-
Record the background spectrum.[8]
-
Acquire the IR spectrum of the sample.
-
After the measurement, clean the crystal with a suitable solvent (e.g., isopropanol).[8]
Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:
-
Prepare a dilute solution of this compound in an ESI-compatible solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to aid in protonation.[11]
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate.[12]
-
Set the mass spectrometer to operate in positive ion mode.[2]
-
Apply a high voltage to the ESI needle to generate an electrospray.[13]
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).
Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. sites.bu.edu [sites.bu.edu]
- 7. agilent.com [agilent.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. mt.com [mt.com]
- 10. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Technical Guide: Physicochemical Properties of 4-(tert-butyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of 4-(tert-butyl)piperidine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, offering key data and experimental methodologies to support further research and application.
Core Physical Properties
This compound is a white to yellow solid organic compound.[1] Its chemical structure consists of a piperidine ring substituted with a tert-butyl group at the 4-position, and it is supplied as a hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀ClN | [] |
| Molecular Weight | 177.71 g/mol | [] |
| Melting Point | 302 °C | [] |
| Boiling Point | 179.7 °C at 760 mmHg | [] |
| pKa (predicted) | The pKa of the conjugate acid is estimated to be around 11. The pKa of the parent compound, piperidine, is approximately 11.22.[3][4] The tert-butyl group is unlikely to significantly alter the basicity of the nitrogen atom. | N/A |
| Solubility | While specific quantitative data is not readily available, piperidine hydrochloride is freely soluble in water and alcohol.[5] It is anticipated that this compound exhibits similar solubility in polar solvents. | N/A |
Experimental Protocols
The following sections detail the general experimental methodologies that can be employed to determine the key physical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary melting point method.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Solubility Determination
A general method for determining the solubility of a compound like this compound involves the shake-flask method.
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, dichloromethane) in a flask.
-
The flask is sealed and agitated in a constant temperature bath for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
pKa Determination
The pKa of this compound can be determined by potentiometric titration.
Methodology:
-
A known concentration of the compound is dissolved in deionized water.
-
The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide).
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: A logical workflow for determining the physical properties of a chemical compound.
References
In-Depth Technical Guide: 4-tert-Butyl-piperidine Hydrochloride (CAS 69682-13-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-tert-Butyl-piperidine hydrochloride (CAS number 69682-13-9), a key heterocyclic building block in medicinal chemistry. While direct biological activity of this compound is not extensively documented, its significance lies in its role as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via catalytic hydrogenation, and explores its application in the development of therapeutic agents by examining the biological activities of several of its derivatives.
Chemical and Physical Properties
4-tert-Butyl-piperidine hydrochloride is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | References |
| CAS Number | 69682-13-9 | [1] |
| Molecular Formula | C₉H₂₀ClN | [1] |
| Molecular Weight | 177.72 g/mol | [1] |
| IUPAC Name | 4-(tert-butyl)piperidine hydrochloride | [2] |
| Synonyms | 4-(1,1-Dimethylethyl)piperidine hydrochloride | |
| Melting Point | 283-287 °C | |
| Boiling Point | Not available | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | |
| InChI Key | RWQQDIHTYQYXDX-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)C1CCNCC1.Cl | [1] |
Synthesis of 4-tert-Butyl-piperidine Hydrochloride
The primary synthetic route to 4-tert-Butyl-piperidine hydrochloride involves the catalytic hydrogenation of 4-tert-butylpyridine. This method provides a high-yielding and straightforward pathway to the desired saturated heterocyclic compound.
Experimental Protocol: Catalytic Hydrogenation of 4-tert-Butylpyridine
This protocol is a representative procedure for the synthesis of 4-tert-Butyl-piperidine hydrochloride.
Materials:
-
4-tert-Butylpyridine
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Reaction Setup: In a suitable pressure vessel for hydrogenation, dissolve 4-tert-butylpyridine (1.0 equivalent) in anhydrous ethanol.
-
Catalyst Addition: To this solution, add a catalytic amount of platinum(IV) oxide (e.g., 1-2 mol%).
-
Acidification: Carefully add concentrated hydrochloric acid (1.1 equivalents) to the mixture. This is to ensure the final product is isolated as the hydrochloride salt.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the system and purge with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Isolation and Purification: The resulting solid is 4-tert-Butyl-piperidine hydrochloride. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, if necessary.
Safety Precautions:
-
Catalytic hydrogenation should be performed in a well-ventilated fume hood due to the use of flammable hydrogen gas and a pyrophoric catalyst (when dry and saturated with hydrogen).
-
Handle concentrated hydrochloric acid with appropriate personal protective equipment (gloves, goggles, lab coat).
Synthesis Workflow
Analytical Characterization
The structure and purity of 4-tert-Butyl-piperidine hydrochloride are typically confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the free base, 4-tert-butylpiperidine, would show characteristic signals for the piperidine ring protons and a singlet for the nine equivalent protons of the tert-butyl group.[3] In the hydrochloride salt, the proton signals of the piperidine ring, particularly those adjacent to the nitrogen, will be shifted downfield due to the presence of the ammonium proton.
-
¹³C NMR: The carbon NMR spectrum of 4-tert-butylpiperidine would display distinct signals for the carbons of the piperidine ring and the quaternary and methyl carbons of the tert-butyl group.[4]
Uses in Drug Development and Medicinal Chemistry
4-tert-Butyl-piperidine hydrochloride serves as a crucial building block in the synthesis of more complex molecules with diverse biological activities. The piperidine scaffold is a prevalent motif in many approved drugs and clinical candidates. The introduction of a bulky tert-butyl group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by providing steric bulk and increasing lipophilicity.[5][6]
Role as a Synthetic Intermediate
The primary amine of the piperidine ring in 4-tert-butylpiperidine (after neutralization of the hydrochloride salt) is a versatile functional group that can participate in a variety of chemical transformations, including:
-
N-Alkylation and N-Arylation: To introduce various substituents on the nitrogen atom.
-
Amide Bond Formation: To couple with carboxylic acids.
-
Reductive Amination: To react with aldehydes and ketones.
These reactions allow for the incorporation of the 4-tert-butylpiperidine moiety into larger molecular scaffolds, enabling the exploration of structure-activity relationships in drug discovery programs.[7]
Biological Activities of Derivatives
While 4-tert-Butyl-piperidine hydrochloride itself is not known to have significant biological activity, derivatives incorporating this scaffold have been investigated for various therapeutic applications.
-
Anticancer Agents: The 4-tert-butylpiperidine moiety has been incorporated into molecules designed as potential anticancer agents. For example, it is a key intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of thyroid cancer.[8][9]
-
Analgesics: The piperidine ring is a core component of many opioid analgesics. The 4-tert-butyl substitution can be used to modulate receptor binding and selectivity.
-
Antiviral Agents: Piperidine-containing compounds have been explored as inhibitors of viral entry and replication. For instance, derivatives of 4-aminopiperidine have been synthesized as CCR5 antagonists for the treatment of HIV.[7]
-
Glutaminyl Cyclase Isoenzyme Inhibitors: 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have been designed as potential inhibitors of glutaminyl cyclase isoenzyme for cancer therapy.[10]
-
TRPV1 Antagonists: The tert-butylphenyl group, which is structurally related, has been used in the design of TRPV1 antagonists for the potential treatment of pain.[11]
Logical Relationship in Drug Discovery
Conclusion
4-tert-Butyl-piperidine hydrochloride (CAS 69682-13-9) is a valuable and versatile building block in the field of medicinal chemistry. While it does not possess significant intrinsic biological activity, its utility as a synthetic intermediate is well-established. The straightforward synthesis via catalytic hydrogenation of 4-tert-butylpyridine makes it readily accessible for the development of novel therapeutic agents. The incorporation of the 4-tert-butylpiperidine moiety into drug candidates allows for the fine-tuning of their pharmacological profiles, contributing to the discovery of new treatments for a range of diseases, including cancer, pain, and viral infections. This technical guide provides researchers and drug development professionals with essential information on the properties, synthesis, and applications of this important chemical entity.
References
- 1. This compound | 69682-13-9 [sigmaaldrich.com]
- 2. 4-tert-Butylpyridine | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. nbinno.com [nbinno.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-(tert-butyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(tert-butyl)piperidine hydrochloride, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis via catalytic hydrogenation, and discusses its applications in the development of therapeutic agents.
Core Chemical and Physical Properties
This compound is a white to off-white solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H20ClN | [] |
| Molecular Weight | 177.71 g/mol | [] |
| Melting Point | 302 °C | [] |
| Boiling Point | 179.7 °C at 760 mmHg | [] |
| CAS Number | 69682-13-9 | |
| IUPAC Name | 4-tert-butylpiperidine;hydrochloride | [] |
| SMILES | CC(C)(C)C1CCNCC1.Cl | [] |
| InChI Key | RWQQDIHTYQYXDX-UHFFFAOYSA-N | [] |
Synthesis of this compound
The primary route for the synthesis of 4-(tert-butyl)piperidine is the catalytic hydrogenation of 4-(tert-butyl)pyridine. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Experimental Protocol: Catalytic Hydrogenation of 4-(tert-butyl)pyridine
This protocol describes a general procedure for the catalytic hydrogenation of a pyridine derivative. Specific reaction conditions such as temperature, pressure, and reaction time may require optimization.
Materials:
-
4-(tert-butyl)pyridine
-
Platinum(IV) oxide (PtO2, Adams' catalyst) or Palladium on carbon (Pd/C)
-
Glacial acetic acid or another suitable solvent (e.g., ethanol)
-
Hydrogen gas (H2)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl) solution (e.g., in diethyl ether or as concentrated aqueous solution)
-
Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-(tert-butyl)pyridine (1.0 g) in glacial acetic acid (5 mL).[2] To this solution, add the catalyst (e.g., 5 mol% PtO2).[2]
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar for PtO2 in a high-pressure apparatus, or use a hydrogen balloon for atmospheric pressure reactions with Pd/C).[2]
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight.[2]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the reaction vessel in a well-ventilated fume hood.[3][4]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst.[3][4] Caution: The catalyst, particularly Pd/C, can be pyrophoric when dry. Ensure the filter cake is kept wet with solvent during filtration and is quenched with water after filtration.[5]
-
Neutralization and Extraction: Quench the filtrate with a saturated solution of sodium bicarbonate until the acetic acid is neutralized. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 4-(tert-butyl)piperidine as a free base.
-
Salt Formation: Dissolve the crude 4-(tert-butyl)piperidine in a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
References
Solubility of 4-(tert-butyl)piperidine hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-(tert-butyl)piperidine hydrochloride, a key building block in medicinal chemistry and organic synthesis. Due to a lack of publicly available quantitative solubility data, this document provides a qualitative assessment of its expected solubility in a range of common organic solvents, based on the general principles of amine hydrochloride and piperidine derivative solubility. Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of a solid compound and for a representative synthetic application. Visual workflows for these procedures are provided to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a substituted piperidine derivative frequently employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The piperidine motif is a prevalent scaffold in numerous approved drugs, making its derivatives, such as the title compound, of significant interest to the drug development community. A thorough understanding of the solubility of this reagent is critical for its effective use in reaction chemistry, enabling appropriate solvent selection, reaction concentration optimization, and purification strategy development.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its ionic hydrochloride group and its largely nonpolar organic structure. As an amine salt, it is expected to be more soluble in polar solvents, particularly those capable of solvating the charged ammonium species. The bulky, nonpolar tert-butyl group, however, will influence its solubility in less polar organic solvents.
Based on the general solubility trends of amine hydrochlorides and piperidine derivatives, the following qualitative solubility profile is anticipated. It is crucial to note that these are predictions and should be confirmed experimentally.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can hydrogen bond with both the protonated amine and the chloride ion, facilitating dissolution. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The high polarity of these solvents can effectively solvate the ionic hydrochloride salt. |
| Acetonitrile, Acetone | Low to Moderate | These solvents are polar but may be less effective at solvating the ionic portion of the molecule compared to DMF or DMSO. | |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | While moderately polar, these solvents are generally poor at solvating ionic salts. The organic structure of the molecule may allow for some limited solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Very Low to Insoluble | The low polarity of ethers makes them poor solvents for ionic compounds. |
| Hydrocarbons | Toluene, Hexane | Insoluble | These nonpolar solvents are unable to effectively solvate the ionic hydrochloride portion of the molecule, leading to insolubility. |
Experimental Protocols
Given the absence of precise solubility data, the following protocols are provided to enable researchers to determine the solubility of this compound in their solvent of choice and to provide a representative example of its use in a synthetic context.
Protocol for Determination of Solubility
This protocol outlines a straightforward method for determining the approximate solubility of a solid compound in an organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with caps
-
Magnetic stirrer and stir bars (optional)
-
Temperature-controlled bath or hot plate
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 100 mg) into a clean, dry vial.
-
Solvent Addition: Add a small, measured volume of the chosen organic solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial and agitate the mixture at a constant temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for continuous agitation.
-
Observation: Visually inspect the mixture. If all the solid has dissolved, add a further accurately weighed amount of the solid and repeat the equilibration step.
-
Saturation: Continue adding the solid in small, known increments until a saturated solution is achieved (i.e., excess solid remains undissolved).
-
Isolation of Saturated Solution: Once saturated, allow the excess solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven until a constant weight of the dissolved solid is obtained.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Weight of dissolved solid (g) / Volume of supernatant (L))
Representative Synthetic Protocol: N-Alkylation of 4-(tert-butyl)piperidine
This protocol describes a general procedure for the N-alkylation of a piperidine derivative, a common reaction where the solubility of the starting materials is a key consideration.
Materials:
-
This compound
-
An alkylating agent (e.g., benzyl bromide)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
A suitable organic solvent (e.g., acetonitrile or DMF, chosen based on solubility tests)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent Addition: Add the chosen anhydrous solvent to the flask to dissolve or suspend the starting material.
-
Base Addition: Add the non-nucleophilic base (2.2 equivalents) to the mixture. The base will neutralize the hydrochloride salt, liberating the free amine in situ.
-
Alkylation: Slowly add the alkylating agent (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.
Caption: Workflow for experimental solubility determination.
Caption: Workflow for a representative N-alkylation reaction.
Conclusion
While quantitative solubility data for this compound in organic solvents remains elusive in the public domain, a qualitative understanding based on chemical principles can guide solvent selection for its use in organic synthesis. This technical guide has provided a predictive framework for its solubility and, more importantly, has equipped researchers with the methodologies to determine this crucial parameter experimentally. The provided protocols and workflows serve as a practical resource for scientists and professionals in the field of drug discovery and development, facilitating the effective and efficient use of this valuable synthetic building block. It is strongly recommended that experimental verification of solubility be conducted for any new solvent system or reaction conditions.
Conformational Analysis of the 4-(tert-Butyl)piperidine Ring: A Technical Guide
Introduction
The piperidine ring is a ubiquitous saturated heterocycle, forming the structural core of numerous pharmaceuticals and natural products. Its conformational flexibility, primarily through a chair-chair interconversion, plays a pivotal role in determining the three-dimensional arrangement of its substituents. This, in turn, dictates the molecule's interaction with biological targets. The introduction of a bulky tert-butyl group at the 4-position profoundly influences this conformational equilibrium. Due to its significant steric demand, the tert-butyl group overwhelmingly prefers the equatorial position, effectively "locking" the piperidine ring into a single, well-defined chair conformation. This phenomenon, known as the anancomeric effect, makes the 4-(tert-butyl)piperidine scaffold an invaluable tool in drug design and stereochemical studies, allowing for the precise positioning of other functional groups.
This guide provides an in-depth technical overview of the conformational analysis of the 4-(tert-butyl)piperidine ring, detailing the underlying principles, experimental and computational methodologies used for its characterization, and the quantitative data that defines its conformational behavior.
The Anancomeric Effect and Conformational Preference
The stability of a substituted cyclohexane or piperidine ring is largely governed by the steric interactions of its substituents. The most significant of these are 1,3-diaxial interactions, where an axial substituent experiences steric repulsion from the two axial hydrogens on the same side of the ring. To avoid this strain, bulky substituents preferentially occupy the more spacious equatorial position.
The energetic preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. The tert-butyl group possesses one of the largest A-values, approximately 4.9 to 5.0 kcal/mol.[1][2] This high energy penalty for placing the tert-butyl group in the axial position means the equilibrium is overwhelmingly shifted towards the equatorial conformer. For 4-(tert-butyl)piperidine, this effectively locks the ring into the chair conformation where the tert-butyl group is equatorial.
Caption: Conformational equilibrium of the 4-(tert-butyl)piperidine ring.
Experimental and Computational Methodologies
The conformational properties of 4-(tert-butyl)piperidine and its derivatives are elucidated through a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental tool for studying molecular conformation in solution. For the 4-(tert-butyl)piperidine ring, ¹H NMR provides definitive evidence for the locked chair conformation through the analysis of vicinal coupling constants (³J).
-
Principle: The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a rigid chair conformation, the dihedral angles are fixed, leading to characteristic coupling constants.
-
Axial-Axial (³J_ax,ax): These protons have a dihedral angle of ~180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.
-
Axial-Equatorial (³J_ax,eq) & Equatorial-Equatorial (³J_eq,eq): These protons have dihedral angles of ~60°, leading to smaller coupling constants, typically in the range of 2-5 Hz.
-
-
Observation: In the ¹H NMR spectrum of 4-(tert-butyl)piperidine, the proton at the 4-position (HC-tBu) appears as a multiplet with large coupling constants to the adjacent axial protons, confirming its own axial orientation and thus the equatorial position of the tert-butyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 4-(tert-butyl)piperidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Spectral Analysis: Integrate the signals to determine proton ratios. Analyze the multiplicity and measure the coupling constants (J-values) for the piperidine ring protons to assign their stereochemistry (axial or equatorial).
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous, high-resolution structural data of the molecule in the solid state, confirming the preferred conformation and providing precise bond lengths and angles. Numerous crystal structures of derivatives containing the 4-(tert-butyl)piperidine moiety confirm the chair conformation with the equatorial tert-butyl group.[3][4]
Caption: General experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography [5]
-
Crystallization: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[5]
-
Crystal Mounting: Carefully mount a high-quality crystal onto a goniometer head, often at low temperature (e.g., 100 K) using a cryostream to minimize thermal motion.[5]
-
Data Collection: Place the crystal in a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement. A detector collects the intensities and positions of these diffracted spots as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the atomic positions are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).
Computational Chemistry
Computational methods, such as molecular mechanics and density functional theory (DFT), are used to calculate the energies of different conformers and predict the most stable geometry.[6][7] These calculations consistently show that the equatorial conformer of 4-(tert-butyl)piperidine is significantly lower in energy than the axial conformer, corroborating the experimental findings.[6]
Protocol: DFT-Based Conformational Search
-
Structure Building: Construct 3D models of both the axial and equatorial conformers of the 4-(tert-butyl)piperidine molecule using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set). This process finds the lowest energy structure for each starting conformation.
-
Energy Calculation: Calculate the single-point electronic energy for each optimized structure at a higher level of theory if necessary.
-
Frequency Analysis: Perform a vibrational frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data, including the Gibbs free energy (G).
-
Analysis: Compare the Gibbs free energies of the conformers to determine their relative stability and predict the equilibrium population.
Quantitative Data Summary
The conformational preference of the 4-(tert-butyl)piperidine ring is defined by key energetic and spectroscopic parameters.
| Parameter | Group / Interaction | Typical Value | Significance |
| A-Value (ΔG°) | tert-Butyl | ~5.0 kcal/mol[1][2] | High energy cost for axial position; locks conformation. |
| Methyl | 1.74 kcal/mol[1] | Reference for a smaller alkyl group. | |
| Phenyl | ~2.9 kcal/mol | Significant preference for equatorial, but less than t-Bu. | |
| ¹H-¹H Coupling | ³J_ax,ax | 10 - 13 Hz | Diagnostic for axial-axial proton relationships. |
| Constants (³J) | ³J_ax,eq | 2 - 5 Hz | Diagnostic for axial-equatorial proton relationships. |
| ³J_eq,eq | 2 - 5 Hz | Diagnostic for equatorial-equatorial proton relationships. |
Applications in Drug Development and Medicinal Chemistry
The anancomeric nature of the 4-(tert-butyl)piperidine scaffold is a powerful feature exploited in drug design. By locking the six-membered ring, medicinal chemists can:
-
Control Stereochemistry: Ensure that other substituents on the piperidine ring are held in fixed axial or equatorial positions.
-
Optimize Binding: The rigid framework presents functional groups to a biological target (e.g., a protein's binding pocket) in a well-defined spatial orientation, which can enhance binding affinity and selectivity.[5]
-
Improve Properties: Modulating the three-dimensional shape of a molecule can influence its physicochemical properties, such as solubility and membrane permeability. The defined shape of this scaffold can be used to explore chemical space more predictably.[8]
The conformational analysis of the 4-(tert-butyl)piperidine ring is a cornerstone concept in stereochemistry and medicinal chemistry. The immense steric bulk of the tert-butyl group forces it into an equatorial position, creating a conformationally rigid chair scaffold. This behavior is quantitatively described by its large A-value and confirmed experimentally by characteristic coupling constants in NMR spectroscopy and by the solid-state structures determined via X-ray crystallography. This reliable conformational locking makes the 4-(tert-butyl)piperidine moiety an essential building block for designing molecules with precise three-dimensional architectures for targeted biological activity.
References
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-(tert-Butyl)piperidine Derivatives: A Technical Guide for Drug Development Professionals
The 4-(tert-butyl)piperidine scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a versatile building block for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of 4-(tert-butyl)piperidine derivatives, with a focus on their interactions with key pharmacological targets, including monoamine oxidases, and CCR5, sigma, and opioid receptors. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate the exploration and development of next-generation therapeutics based on this promising chemical motif.
Antifungal Activity
Derivatives of 4-(tert-butyl)piperidine have demonstrated notable antifungal properties. Specifically, compounds incorporating a 4-(tert-butyl)benzyl amine moiety have been investigated for their ability to inhibit the growth of various fungal pathogens.
Quantitative Antifungal Activity Data
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| 2a (1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine) | Aspergillus fumigatus | > 16 | [1] |
| Candida albicans | > 16 | [1] | |
| Candida krusei | > 16 | [1] | |
| Cryptococcus neoformans | > 16 | [1] |
Table 1: Minimum Inhibitory Concentrations (MIC) of a 4-(tert-butyl)piperidine derivative against various fungal species.[1]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours.
- A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Preparation of Test Compounds:
- The 4-(tert-butyl)piperidine derivative is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium.
3. Inoculation and Incubation:
- Each well containing the diluted compound is inoculated with the prepared fungal suspension.
- A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
- The microtiter plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Monoamine Oxidase (MAO) Inhibition
Certain 4-(tert-butyl)piperidine derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.
Quantitative MAO-B Inhibition Data
| Compound Structure | Target | IC50 (µM) | Reference |
| 1-(3-(4-tert-butylphenoxy)propyl)piperidine | MAO-B | Data not explicitly provided in abstract | [2] |
Table 2: Inhibitory activity of a 4-(tert-butyl)piperidine derivative against MAO-B.[2] Specific IC50 value requires access to the full-text article.
Experimental Protocol: Monoamine Oxidase Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.[3][4]
1. Reagent Preparation:
- Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
- Prepare stock solutions of the MAO-A or MAO-B enzyme, the substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red) in the assay buffer.
- Dissolve the test compounds in DMSO to create stock solutions and prepare serial dilutions in the assay buffer.
2. Assay Procedure:
- Add the test compound dilutions to the wells of a 96-well black plate.
- Include control wells: a no-enzyme control, a vehicle control (no inhibitor), and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).
- Pre-incubate the plate with the MAO enzyme and test compounds for approximately 15 minutes at 37°C.
- Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.
- Incubate the plate at 37°C, protected from light.
3. Data Acquisition and Analysis:
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of MAO-B Inhibition. CCR5 Receptor Antagonism
The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for the entry of the most common strains of HIV into host cells. Antagonists of this receptor can effectively block viral entry. The piperidine scaffold is a common feature in many CCR5 antagonists.
Experimental Protocol: CCR5 Radioligand Binding Assay
This competitive binding assay is used to determine the affinity of a test compound for the CCR5 receptor.[1]
1. Membrane Preparation:
- Culture a cell line expressing the human CCR5 receptor (e.g., HEK293 cells).
- Harvest the cells and homogenize them in a cold lysis buffer to isolate the cell membranes.
- Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
- In a 96-well plate, add a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α).
- Add increasing concentrations of the unlabeled test compound (e.g., a 4-(tert-butyl)piperidine derivative).
- Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled CCR5 ligand).
- Add the membrane preparation to each well to initiate the binding reaction.
- Incubate the plate at room temperature to allow the binding to reach equilibrium.
3. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
- Wash the filters with ice-cold buffer to remove any unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
Calculate the specific binding at each concentration of the test compound.
Determine the IC50 value by plotting the specific binding as a function of the test compound concentration.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for CCR5 Radioligand Binding Assay. Sigma (σ) Receptor Binding
Sigma receptors, which are divided into σ1 and σ2 subtypes, are involved in a variety of cellular functions and have been implicated in neurological disorders and cancer. Piperidine derivatives are a well-established class of sigma receptor ligands.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a compound for σ1 and σ2 receptors.[5][6]
1. Membrane Preparation:
- Prepare membrane homogenates from a tissue source rich in sigma receptors, such as guinea pig brain.
2. σ1 Receptor Binding Assay:
- Use [³H]-(+)-pentazocine as the selective radioligand for the σ1 receptor.
- Incubate the membrane homogenate with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound.
- Determine non-specific binding in the presence of a high concentration of an unlabeled sigma receptor ligand, such as haloperidol.
3. σ2 Receptor Binding Assay:
- Use the non-selective sigma receptor radioligand [³H]-DTG.
- To ensure binding is specific to the σ2 receptor, mask the σ1 receptors by including a saturating concentration of a selective unlabeled σ1 ligand (e.g., (+)-pentazocine) in the assay mixture.
- Incubate the membrane homogenate with [³H]-DTG, the σ1 masking ligand, and varying concentrations of the test compound.
- Determine non-specific binding in the presence of a high concentration of haloperidol.
4. Separation, Detection, and Data Analysis:
- The separation of bound and free radioligand, detection of radioactivity, and data analysis are performed as described in the CCR5 binding assay protocol.
Opioid Receptor Binding
The opioid receptors (μ, δ, and κ) are the primary targets for opioid analgesics. The 4-phenylpiperidine scaffold is a core component of many clinically used opioids. While direct data for 4-(tert-butyl)piperidine derivatives is limited, the structural similarity suggests potential for interaction with these receptors.
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
This competitive binding assay determines the affinity of a compound for the μ, δ, or κ opioid receptors.[7][8]
1. Membrane Preparation:
- Prepare cell membranes from cell lines stably expressing the human μ, δ, or κ opioid receptor (e.g., HEK293 or CHO cells).
2. Competitive Binding Assay:
- Use a radioligand with high affinity for the opioid receptor subtype of interest (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, or [³H]U-69,593 for κ).
- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Determine non-specific binding in the presence of a high concentration of a non-selective opioid antagonist, such as naloxone.
3. Separation, Detection, and Data Analysis:
The separation of bound and free radioligand, detection of radioactivity, and data analysis are performed as described in the CCR5 binding assay protocol.
Simplified Opioid Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Structural Analogues of 4-(tert-Butyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential signaling pathways of structural analogues of 4-(tert-butyl)piperidine hydrochloride. The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) such as opioid receptors.[1] This document details synthetic methodologies, presents quantitative pharmacological data, and illustrates key signaling pathways to aid in the rational design and development of novel therapeutics based on this versatile chemical core.
I. Synthetic Strategies and Experimental Protocols
The synthesis of structural analogues of 4-(tert-butyl)piperidine allows for systematic modification at both the 4-position of the piperidine ring and the piperidine nitrogen (N1). These modifications are crucial for exploring the structure-activity relationships and optimizing the pharmacological profile of these compounds. Key synthetic approaches include reductive amination of 4-piperidones, alkylation of piperidines, and functional group interconversions.
A. Synthesis of N-Substituted 4-(tert-Butyl)benzyl)piperidin-4-amine Analogues
A common strategy for synthesizing 4-amino-piperidine derivatives involves the reductive amination of a corresponding 4-piperidone. This method is versatile and allows for the introduction of a wide variety of substituents on both the piperidine nitrogen and the 4-amino group.
Experimental Protocol: General Procedure for Reductive Amination [2]
-
To a solution of the N-substituted 4-piperidone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary amine (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq.), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-aminopiperidine derivative.
Example Synthesis of 1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine [2]
Following the general procedure, 1-benzyl-4-piperidone (568 mg, 3.0 mmol), 4-tert-butylbenzylamine (734 mg, 4.5 mmol), and sodium triacetoxyborohydride (1.34 g, 6.0 mmol) were reacted to yield 707 mg (70%) of the title compound as a colorless oil.[2]
B. Synthesis of 4-Substituted-4-aminopiperidine Derivatives via Curtius Rearrangement
An alternative approach to 4-aminopiperidine derivatives, particularly when substitution at the 4-position is desired, involves the use of isonipecotate as a starting material and a Curtius rearrangement as the key step.[3] This method allows for the introduction of various alkyl or aryl substituents at the 4-position.
Experimental Workflow: Synthesis of 4-Substituted-4-aminopiperidines
Caption: Synthetic workflow for 4-substituted-4-aminopiperidines.
C. Synthesis of N-BOC-piperidine-4-carboxylic acid
N-BOC-piperidine-4-carboxylic acid is a key intermediate for the synthesis of various analogues with modifications at the 4-position. It can be prepared from 4-piperidinecarboxylic acid.
Experimental Protocol: Synthesis of N-BOC-piperidine-4-carboxylic acid [4]
-
In a three-necked flask, dissolve 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[4]
-
Add di-tert-butyl dicarbonate dropwise while stirring.[4]
-
Allow the reaction to stir at 30°C for 22 hours.[4]
-
Extract the reaction mixture with diethyl ether to remove unreacted di-tert-butyl dicarbonate.[4]
-
Adjust the pH of the aqueous phase to 2-3 with 3 M hydrochloric acid.[4]
-
Extract the product with ethyl acetate.[4]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-BOC-piperidine-4-carboxylic acid.[4]
II. Structure-Activity Relationship (SAR) Analysis
The pharmacological activity of 4-substituted piperidine analogues is highly dependent on the nature and stereochemistry of the substituents at the N1 and C4 positions. A significant body of research has focused on their activity at opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).
A. Opioid Receptor Binding Affinities and Functional Activities
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of a series of N-substituted piperidine and piperazine analogues at the mu, delta, and kappa opioid receptors.[5][6]
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Piperidine and Piperazine Analogues [5][6]
| Compound | N-Substituent | 4-Substituent Moiety | Ki (MOR) [nM] | Ki (DOR) [nM] | Ki (KOR) [nM] |
| 4 | -(CH₂)₂-phenyl | Piperidine | 1.1 ± 0.2 | 21 ± 7 | 150 ± 42 |
| 5 | -(CH₂)₂-phenyl | Piperazine | 0.96 ± 0.2 | 22 ± 5 | 130 ± 30 |
| 6 | -(CH₂)₃-phenyl | Piperazine | 0.23 ± 0.05 | 2.6 ± 0.7 | 45 ± 12 |
| 9 | -(CH₂)₄-phenyl | Piperidine | 0.45 ± 0.3 | 6.6 ± 2 | 78 ± 15 |
| 10 | -(CH₂)₂-CH=CH-phenyl | Piperidine | 0.29 ± 0.07 | 23 ± 8.9 | 89 ± 23 |
| 11 | -CH₂-C≡C-phenyl | Piperidine | 0.3 ± 0.1 | 28 ± 6.8 | 54 ± 3.2 |
| 12 | -(CH₂)₅-phenyl | Piperidine | 0.42 ± 0.15 | 6.9 ± 1.7 | 39 ± 15 |
| Morphine | - | - | 6.3 | 171 | - |
Table 2: Opioid Receptor Functional Activity (EC50, nM and % Max Stimulation) of N-Substituted Piperidine and Piperazine Analogues [5][6]
| Compound | EC50 (MOR) [nM] | % Max (MOR) | EC50 (DOR) [nM] | % Max (DOR) | EC50 (KOR) [nM] | % Max (KOR) |
| 4 | 22 ± 8 | 62 ± 2 | dns | dns | dns | dns |
| 5 | 150 ± 30 | 58 ± 4 | dns | dns | dns | dns |
| 6 | 36 ± 12 | 34 ± 2 | dns | dns | 1300 ± 200 | 25 ± 2 |
| 9 | 64 ± 3 | dns | dns | 43 ± 6 | dns | 12 ± 1 |
| 10 | 20 ± 3.6 | dns | 1500 ± 120 | 36 ± 4 | dns | 16 ± 3 |
| 11 | 41 ± 15 | dns | dns | 49 ± 5 | dns | 11 ± 7 |
| 12 | 53 ± 23 | dns | 660 ± 80 | 42 ± 1 | dns | 12 ± 5 |
| Morphine | 194 | 100 | - | - | - | - |
| dns: does not stimulate |
From this data, it is evident that modifications to the N-substituent significantly impact both binding affinity and functional activity. For instance, extending the alkyl chain connecting the phenyl group to the piperazine nitrogen from two to three carbons (compound 5 vs. 6 ) leads to a notable increase in MOR binding affinity.[5][6] Furthermore, several of the synthesized analogues exhibit improved potency at the MOR compared to morphine.[5][6]
III. Signaling Pathways of 4-Substituted Piperidine Analogues
Many 4-substituted piperidine derivatives exert their pharmacological effects by modulating the activity of GPCRs, with the µ-opioid receptor being a prominent target. Upon activation by an agonist, the µ-opioid receptor can initiate downstream signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
The G-protein pathway is generally associated with the desired analgesic effects of opioids, while the β-arrestin pathway has been linked to some of the adverse effects, such as respiratory depression and tolerance.[7][8] Ligands that preferentially activate the G-protein pathway over the β-arrestin pathway are known as "biased agonists" and are a subject of intense research for the development of safer opioid analgesics.[7][8]
Signaling Pathway of a µ-Opioid Receptor Agonist
Caption: Overview of μ-opioid receptor signaling pathways.
Biased Agonism at the µ-Opioid Receptor
Caption: Conceptual diagram of biased agonism at the μ-opioid receptor.
The development of 4-substituted piperidine analogues with biased agonist properties at the µ-opioid receptor holds significant promise for creating a new generation of analgesics with improved safety profiles.[7][8] The synthetic accessibility and the rich structure-activity relationship data for this chemical class make it an attractive starting point for such drug discovery efforts.
IV. Conclusion
The this compound core structure and its analogues represent a versatile and pharmacologically significant class of compounds. The synthetic routes to these molecules are well-established and allow for extensive structural diversification. The structure-activity relationship studies, particularly in the context of opioid receptor modulation, have provided valuable insights for the rational design of new ligands with desired potency and efficacy. The emerging understanding of biased agonism at GPCRs opens up new avenues for the development of safer and more effective therapeutics based on the 4-substituted piperidine scaffold. This technical guide provides a solid foundation for researchers to build upon in their efforts to discover novel drug candidates within this important chemical space.
References
- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Thermochemical Data for 4-(tert-butyl)piperidine Hydrochloride Necessitates Methodological Review
A comprehensive search for direct experimental or computational thermochemical data for 4-(tert-butyl)piperidine hydrochloride, including its enthalpy of formation, entropy, and heat capacity, did not yield specific values for this compound. However, the investigation of related piperidine derivatives provides a clear framework for the established experimental and computational methodologies used to determine such crucial physicochemical properties. This guide outlines these techniques, offering a pathway for researchers and drug development professionals to obtain the necessary thermochemical data for this compound.
For professionals in pharmaceutical development, understanding the thermochemical properties of a molecule like this compound is fundamental for predicting its stability, solubility, and behavior during formulation and storage. The following sections detail the established protocols for determining these properties, drawing parallels from studies on similar piperidine structures.
Hypothetical Thermochemical Data Presentation
While specific experimental values for this compound are not currently available in the literature, the following table illustrates how such data would be presented upon experimental determination. The values are placeholders and should not be considered actual data.
| Thermochemical Property | Symbol | Value (kJ/mol) | Phase |
| Standard Molar Enthalpy of Formation | ΔfH° | [Value] | Condensed |
| Standard Molar Enthalpy of Vaporization | ΔvapH° | [Value] | - |
| Standard Molar Enthalpy of Formation | ΔfH° | [Value] | Gaseous |
| Standard Molar Entropy | S° | [Value] J/(mol·K) | Condensed |
| Molar Heat Capacity | Cp | [Value] J/(mol·K) | Condensed |
Experimental Determination of Thermochemical Properties
The primary experimental techniques for determining the standard molar enthalpies of formation for organic compounds like piperidine derivatives are static bomb calorimetry and Calvet microcalorimetry.[1]
Static Bomb Calorimetry
This method is employed to measure the standard massic energy of combustion (ΔcU°) of the compound at a constant temperature, typically 298.15 K. From this, the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation in the condensed phase (ΔfH°(cr or liq)) can be derived using Hess's law.
Experimental Protocol:
-
Sample Preparation: A pellet of the solid this compound of known mass is placed in a crucible within a constant-volume combustion bomb.
-
Bomb Assembly: The bomb is filled with high-purity oxygen to a pressure of approximately 3.04 MPa. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
Ignition and Measurement: The bomb is placed in a calorimeter, and the sample is ignited electrically. The temperature change of the water in the calorimeter is precisely measured.
-
Calibration: The energy equivalent of the calorimeter is determined by burning a certified standard substance, such as benzoic acid, under identical conditions.
-
Data Analysis: The standard massic energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the ignition energy and the formation of nitric acid from any atmospheric nitrogen present.
-
Derivation of Enthalpy of Formation: The standard molar enthalpy of formation in the condensed state is calculated from the standard molar enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO2 and H2O).
Calvet Microcalorimetry
To determine the standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)), the standard molar enthalpy of vaporization (ΔvapH°) is required. High-temperature Calvet microcalorimetry is a suitable technique for measuring this property.[1]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample cell.
-
Measurement: The sample cell is placed in the Calvet microcalorimeter at a constant temperature (T = 298.15 K). The heat flow associated with the vaporization of the sample is measured over time until the sample has completely vaporized.
-
Data Analysis: The standard molar enthalpy of vaporization is calculated from the integrated heat flow and the molar mass of the sample.
By combining the standard molar enthalpy of formation in the condensed phase with the standard molar enthalpy of vaporization, the standard molar enthalpy of formation in the gaseous phase can be derived.
Computational Approaches to Thermochemical Data
In the absence of experimental data, computational chemistry offers a powerful alternative for estimating thermochemical properties. Combined experimental and computational studies on compounds like methylpiperidines have demonstrated the utility of theoretical calculations.[2] Methods such as ab initio and Density Functional Theory (DFT) are commonly used to calculate molecular energies, from which enthalpies of formation can be derived.[2]
Computational Workflow:
-
Conformational Analysis: The first step involves identifying the lowest energy conformers of the this compound molecule.
-
Geometry Optimization: The geometries of these conformers are optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Calculations: Higher-level single-point energy calculations (e.g., using the G3 or G4 composite methods) are performed on the optimized geometries to obtain accurate electronic energies.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which leverage the computed molecular energies and the known experimental enthalpies of formation of the reference species in the chosen reaction scheme.
Visualizing the Workflow for Thermochemical Data Determination
The following diagram illustrates the parallel experimental and computational workflows for determining the thermochemical properties of a target compound like this compound.
References
Methodological & Application
Application Notes and Protocols: 4-(tert-Butyl)piperidine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tert-butyl)piperidine hydrochloride is a valuable building block in medicinal chemistry, offering a unique combination of a conformationally restricted piperidine scaffold and a bulky tert-butyl group. The piperidine ring is a privileged structure in drug discovery, frequently found in a wide array of approved drugs targeting the central nervous system (CNS) and other therapeutic areas. The incorporation of a tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its steric bulk can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, improve receptor subtype selectivity, and increase lipophilicity, which can modulate cell permeability and oral bioavailability.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of dopamine receptor modulators. Detailed experimental protocols for the derivatization of this building block and relevant signaling pathway diagrams are also presented.
Applications in Drug Discovery: Dopamine Receptor Antagonists
The 4-(tert-butyl)piperidine moiety has been successfully incorporated into a variety of ligands targeting G-protein coupled receptors (GPCRs), with a notable emphasis on dopamine receptors. Dopamine D2 and D4 receptors are key targets for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. The development of subtype-selective ligands is crucial for maximizing therapeutic efficacy while minimizing off-target effects. The steric hindrance provided by the tert-butyl group on the piperidine ring can play a pivotal role in achieving this selectivity.
Quantitative Data: Dopamine Receptor Affinity
The following table summarizes the binding affinities (Ki values) of a series of piperidine-based compounds for dopamine D4 and sigma-1 (σ1) receptors, highlighting the influence of structural modifications on receptor affinity and selectivity. While not all compounds directly use this compound as the starting material, they showcase the pharmacological relevance of the substituted piperidine scaffold.
| Compound ID | Structure | σ1 Ki (nM) | D4 Ki (nM) |
| 12a | N-methyl-5-indazole derivative | 1.2 | 860 |
| 12c | N-methyl-5-trifluoromethylindazole derivative | 0.7 | 829 |
| 13g | 2-methylphenyl derivative | 37 | >10,000 |
| 14a | 6-chloro-2-indole derivative | 8.1 | 149 |
| 14d | 2-pyridine derivative | 52 | 319 |
Data sourced from a study on piperidine scaffolds as σ1 modulators, demonstrating the tunability of receptor selectivity.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of 4-(tert-butyl)piperidine, a key step in the synthesis of more complex drug candidates. The hydrochloride salt can be neutralized in situ or converted to the free base prior to reaction.
Protocol 1: N-Alkylation of 4-(tert-butyl)piperidine
This protocol describes a general method for the N-alkylation of 4-(tert-butyl)piperidine using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a minimal amount of water, add saturated aqueous NaHCO₃ until the solution is basic (pH > 8).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain 4-(tert-butyl)piperidine free base.
-
Dissolve the 4-(tert-butyl)piperidine free base (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: Reductive Amination of 4-(tert-butyl)piperidine
This protocol outlines the synthesis of an N-substituted 4-(tert-butyl)piperidine via reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralize this compound to the free base as described in Protocol 1, steps 1-4.
-
To a stirred solution of 4-(tert-butyl)piperidine (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-substituted product.
Signaling Pathways and Visualizations
Compounds derived from 4-(tert-butyl)piperidine often target dopamine receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are members of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins.[2] Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This pathway is a primary target for many antipsychotic drugs. D2 receptors can also signal through β-arrestin-dependent pathways, which are involved in receptor desensitization and internalization, and can also initiate distinct signaling cascades.[4][5]
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Dopamine D4 Receptor Signaling Pathway
Similar to D2 receptors, dopamine D4 receptors are also Gi/o-coupled GPCRs.[2][3] Their activation leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[3] The D4 receptor is of particular interest due to its polymorphic nature in the third intracellular loop, which can influence its signaling properties and has been associated with neuropsychiatric disorders like ADHD.[6][7]
Caption: Simplified Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow: Synthesis of N-Arylalkyl-4-(tert-butyl)piperidine
The following diagram illustrates a typical experimental workflow for the synthesis of an N-arylalkyl-4-(tert-butyl)piperidine derivative, a common scaffold for dopamine receptor ligands.
Caption: General workflow for N-arylalkylation.
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of novel drug candidates. Its inherent structural features can be strategically utilized to modulate the pharmacological profile of lead compounds, particularly in the realm of CNS disorders. The provided protocols offer a starting point for the chemical derivatization of this scaffold, and the signaling pathway diagrams provide a biological context for the development of targeted therapeutics. Further exploration of the structure-activity relationships of 4-(tert-butyl)piperidine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-alkylation of 4-(tert-butyl)piperidine with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of piperidine scaffolds is a fundamental transformation in medicinal chemistry and drug development. The introduction of various alkyl groups onto the piperidine nitrogen allows for the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. 4-(tert-butyl)piperidine is a common building block, and its N-alkylation provides access to a diverse range of compounds for screening and lead optimization. This document provides detailed protocols for the N-alkylation of 4-(tert-butyl)piperidine with various alkyl halides and summarizes expected outcomes based on established chemical principles.
The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the nitrogen atom of the piperidine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is typically required to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
Reaction Scheme
The general reaction for the N-alkylation of 4-(tert-butyl)piperidine is depicted below:
Caption: General reaction scheme for the N-alkylation of 4-(tert-butyl)piperidine.
Experimental Protocols
Below are generalized protocols for the N-alkylation of 4-(tert-butyl)piperidine with various alkyl halides. These protocols can be adapted based on the specific alkyl halide and the scale of the reaction.
Protocol 1: General Procedure using Potassium Carbonate as Base
This is a widely used and versatile method for the N-alkylation of secondary amines.
Materials:
-
4-(tert-butyl)piperidine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-(tert-butyl)piperidine (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Add the alkyl halide (1.1-1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-4-(tert-butyl)piperidine.
Protocol 2: Alternative Procedure using a Stronger Base (Sodium Hydride)
This method is suitable for less reactive alkyl halides. Caution should be exercised as sodium hydride is a highly reactive and flammable solid.
Materials:
-
4-(tert-butyl)piperidine
-
Alkyl halide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Ice bath
-
Other materials as listed in Protocol 1
Procedure:
-
To a stirred solution of 4-(tert-butyl)piperidine (1.0 eq.) in anhydrous DMF or THF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution at 0 °C.
-
Proceed with the workup and purification as described in Protocol 1 (steps 5-8).
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the N-alkylation of 4-(tert-butyl)piperidine with a selection of alkyl halides. Please note that the yields are representative and can vary based on the specific reaction conditions, scale, and purity of the reagents.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 2-6 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 6-12 | 80-90 |
| n-Propyl Bromide | K₂CO₃ | DMF | 70 | 12-24 | 75-85 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Room Temp. | 4-8 | 90-98 |
Logical Workflow for N-Alkylation
The following diagram illustrates the decision-making process and workflow for a typical N-alkylation experiment.
Application Notes and Protocols for Reductive Amination Reactions with 4-(tert-butyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction, which involves the conversion of a carbonyl group to an amine via an intermediate imine, is particularly valuable in the construction of complex molecules with therapeutic potential. The 4-(tert-butyl)piperidine moiety is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds. Its bulky tert-butyl group can confer desirable pharmacokinetic properties, such as increased metabolic stability and improved receptor subtype selectivity.
These application notes provide detailed protocols for the reductive amination of 4-(tert-butyl)piperidine with various carbonyl compounds, utilizing common and efficient reducing agents. The information herein is intended to guide researchers in the synthesis of novel 1-substituted-4-(tert-butyl)piperidine derivatives for applications in drug development and chemical biology.
Data Presentation: Reductive Amination of 4-(tert-butyl)piperidine
The following tables summarize the quantitative data for the reductive amination of 4-(tert-butyl)piperidine with a selection of aromatic and aliphatic carbonyl compounds. The yields are indicative of the efficiency of the reaction under the specified conditions.
Table 1: Reductive Amination with Aromatic Aldehydes
| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | 12 | 92 | [1] |
| 2 | 4-Chlorobenzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 16 | 88 | [1] |
| 3 | 4-Methoxybenzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | 12 | 95 | [1] |
| 4 | 2-Naphthaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 18 | 85 | [1] |
| 5 | 3-Pyridinecarboxaldehyde | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | 16 | 89 | [1] |
Table 2: Reductive Amination with Ketones
| Entry | Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetone | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | 24 | 78 | [1] |
| 2 | Cyclohexanone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 24 | 82 | [1] |
| 3 | 4-Phenyl-2-butanone | Sodium Triacetoxyborohydride | Dichloromethane (DCM) | 36 | 75 | [1] |
| 4 | 1-(4-Fluorophenyl)ethanone | Trichlorosilane/TMEDA | Dichloromethane (DCM) | 36 | 85 | [1] |
| 5 | Propiophenone | Trichlorosilane/TMEDA | Dichloromethane (DCM) | 36 | 81 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general method for the synthesis of 1-substituted-4-(tert-butyl)piperidines from aldehydes and ketones.
Materials:
-
4-(tert-butyl)piperidine
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (optional, 0.5 - 1.0 equivalent for less reactive amines or carbonyls)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(tert-butyl)piperidine (1.0 equivalent) and the desired aldehyde or ketone (1.0 - 1.2 equivalents).
-
Dissolve the reactants in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.
-
If required, add acetic acid (0.5 - 1.0 equivalent) to the mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents) to the reaction mixture in portions. The addition may be exothermic.
-
Stir the reaction mixture at room temperature for 12-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Protocol 2: Reductive Amination of Hindered Ketones using Trichlorosilane
This protocol is particularly useful for the reductive amination of sterically hindered ketones.[1]
Materials:
-
4-(tert-butyl)piperidine
-
Ketone (1.0 equivalent)
-
Trichlorosilane (HSiCl₃) (2.0 equivalents)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.0 equivalent)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of the ketone (1.0 equivalent) and 4-(tert-butyl)piperidine (1.2 equivalents) in anhydrous dichloromethane (DCM) (to achieve a concentration of ~0.2 M), add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture in an ice bath and add trichlorosilane (2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 36 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1-substituted-4-(tert-butyl)piperidine derivatives via reductive amination.
Caption: General workflow for reductive amination.
Application in Drug Discovery: Targeting the M1 Muscarinic Acetylcholine Receptor
Derivatives of 4-(tert-butyl)piperidine have been investigated as allosteric modulators of the M1 muscarinic acetylcholine receptor, a key target in the treatment of cognitive disorders such as Alzheimer's disease.[2][3][4][5][6] The following diagram depicts the signaling pathway.
Caption: M1 receptor signaling pathway.
Application in Antimicrobial Drug Discovery: Targeting MenA in Mycobacterium tuberculosis
Certain 1-substituted-4-(tert-butyl)piperidine derivatives have shown promise as inhibitors of the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), which is essential for menaquinone biosynthesis in Mycobacterium tuberculosis.[7][8][9][10][11] Inhibition of this pathway disrupts the electron transport chain, leading to bacterial cell death.
Caption: MenA inhibition in M. tuberculosis.
References
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Selective Menaquinone Biosynthesis Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel MenA Inhibitors Are Bactericidal against Mycobacterium tuberculosis and Synergize with Electron Transport Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Parallel Synthesis Utilizing 4-(tert-Butyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold remains a privileged structure due to its prevalence in numerous FDA-approved drugs and biologically active molecules. Its three-dimensional architecture offers advantages in binding to protein targets compared to flat aromatic rings. Parallel synthesis has emerged as a powerful strategy for the rapid generation of chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the identification of lead compounds. This document provides detailed application notes and protocols for the use of 4-(tert-butyl)piperidine hydrochloride as a versatile building block in parallel synthesis campaigns. The protocols focus on robust and widely applicable reactions such as reductive amination and Buchwald-Hartwig amination, suitable for high-throughput synthesis workflows.
The tert-butyl group at the 4-position of the piperidine ring provides a bulky, lipophilic substituent that can be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. These protocols are designed to be readily implemented in a parallel synthesis format, allowing for the efficient creation of diverse libraries of N-substituted 4-(tert-butyl)piperidine derivatives.
Key Applications in Parallel Synthesis
This compound is an ideal starting material for generating libraries of compounds through N-functionalization. The secondary amine of the piperidine ring serves as a versatile handle for introducing a wide array of substituents. The two primary strategies detailed in these notes are:
-
Reductive Amination: A robust and reliable method for forming C-N bonds by reacting the piperidine with a diverse set of aldehydes or ketones in the presence of a reducing agent. This reaction is highly amenable to parallel synthesis due to its operational simplicity and the commercial availability of a vast number of carbonyl compounds.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between the piperidine and various aryl or heteroaryl halides/triflates. This method allows for the introduction of diverse aromatic systems, significantly expanding the accessible chemical space.
Experimental Protocols
Protocol 1: Parallel Reductive Amination of 4-(tert-Butyl)piperidine with Aromatic Aldehydes
This protocol describes the parallel synthesis of a library of N-arylmethyl-4-(tert-butyl)piperidines.
Materials:
-
This compound
-
A library of aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
Preparation of Piperidine Free Base (in situ):
-
To each well of a 96-well reaction block, add this compound (1.0 equivalent).
-
Add the chosen solvent (DCM or DCE, to achieve a final concentration of ~0.2 M).
-
Add triethylamine or DIPEA (1.1 equivalents) to each well to neutralize the hydrochloride salt and generate the free secondary amine.
-
Agitate the reaction block at room temperature for 15-20 minutes.
-
-
Addition of Aldehydes:
-
To each well containing the piperidine free base, add a unique aromatic aldehyde from the library (1.05 equivalents). The aldehydes can be dispensed as solutions in the reaction solvent.
-
Seal the reaction block and agitate at room temperature for 1 hour to facilitate iminium ion formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 equivalents) to each well. The addition can be done as a solid or as a slurry in the reaction solvent.
-
Seal the reaction block and agitate at room temperature for 12-18 hours.
-
-
Work-up and Purification (Parallel Format):
-
Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.
-
Extract the products using a liquid-liquid extraction workflow. This can be automated using a liquid handler. The organic layer is typically collected.
-
The combined organic extracts for each well can be passed through a phase separator or a well containing a drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure using a centrifugal evaporator.
-
The crude products can be purified using parallel HPLC or flash chromatography.
-
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | N-Benzyl-4-(tert-butyl)piperidine | 85 | >95 |
| 2 | 4-Chlorobenzaldehyde | N-(4-Chlorobenzyl)-4-(tert-butyl)piperidine | 82 | >95 |
| 3 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-4-(tert-butyl)piperidine | 88 | >95 |
| 4 | 2-Naphthaldehyde | N-(2-Naphthylmethyl)-4-(tert-butyl)piperidine | 79 | >90 |
| 5 | 3-Pyridinecarboxaldehyde | N-(3-Pyridylmethyl)-4-(tert-butyl)piperidine | 75 | >90 |
Note: Yields and purities are representative and may vary depending on the specific aldehyde and purification method.
Protocol 2: Parallel Buchwald-Hartwig Amination of 4-(tert-Butyl)piperidine with Aryl Bromides
This protocol outlines the parallel synthesis of a library of N-aryl-4-(tert-butyl)piperidines.
Materials:
-
This compound
-
A library of aryl bromides (e.g., bromobenzene, 4-bromotoluene, 1-bromo-4-fluorobenzene, etc.)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like G3-XPhos)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous toluene or dioxane
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Glovebox is recommended)
General Procedure:
-
Reaction Setup (in a glovebox):
-
To each well of a 96-well reaction block, add the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 4-8 mol %).
-
Add the aryl bromide from the library (1.0 equivalent) to each well.
-
Add this compound (1.2 equivalents) and the base (e.g., NaOtBu, 1.4 equivalents) to each well.
-
Add the anhydrous solvent (toluene or dioxane, to achieve a final concentration of ~0.1-0.2 M).
-
-
Reaction:
-
Seal the reaction block securely.
-
Heat the reaction block to the desired temperature (typically 80-110 °C) with agitation for 12-24 hours.
-
-
Work-up and Purification (Parallel Format):
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers can be passed through a pad of silica gel or a phase separator to remove inorganic salts and the catalyst residue.
-
Remove the solvent under reduced pressure.
-
Purify the crude products using parallel HPLC or flash chromatography.
-
Data Presentation:
| Entry | Aryl Bromide | Product | Yield (%) | Purity (%) |
| 1 | Bromobenzene | N-Phenyl-4-(tert-butyl)piperidine | 78 | >95 |
| 2 | 4-Bromotoluene | N-(4-Tolyl)-4-(tert-butyl)piperidine | 81 | >95 |
| 3 | 1-Bromo-4-fluorobenzene | N-(4-Fluorophenyl)-4-(tert-butyl)piperidine | 75 | >95 |
| 4 | 2-Bromopyridine | N-(2-Pyridyl)-4-(tert-butyl)piperidine | 65 | >90 |
| 5 | 3-Bromoquinoline | N-(3-Quinolyl)-4-(tert-butyl)piperidine | 68 | >90 |
Note: Yields and purities are representative and may vary depending on the specific aryl bromide, catalyst system, and purification method.
Visualizations
Experimental Workflow for Parallel Reductive Amination
Caption: Workflow for parallel reductive amination.
Logical Relationship for Buchwald-Hartwig Amination
Caption: Key components for Buchwald-Hartwig amination.
Conclusion
The protocols and data presented herein demonstrate the utility of this compound as a valuable building block for the parallel synthesis of diverse chemical libraries. Both reductive amination and Buchwald-Hartwig amination offer reliable and scalable methods for the N-functionalization of the piperidine core. These application notes provide a solid foundation for researchers to design and execute high-throughput synthesis campaigns aimed at discovering novel bioactive molecules. The ability to rapidly generate and test a wide range of derivatives is crucial for accelerating the drug discovery process.
Application Notes and Protocols for the Synthesis and Characterization of GPCR Ligands Utilizing a 4-(tert-butyl)piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and pharmacological evaluation of G-protein coupled receptor (GPCR) ligands incorporating a 4-(tert-butyl)piperidine scaffold. This scaffold is a valuable structural motif in medicinal chemistry, often utilized to introduce conformational rigidity and favorable physicochemical properties. The protocols outlined below focus on a representative example of a potent and selective Neurokinin-1 (NK1) receptor antagonist, a class of compounds with applications in antiemetic and anxiolytic therapies.
Introduction to 4-(tert-butyl)piperidine in GPCR Ligand Design
The 4-(tert-butyl)piperidine moiety serves as a key building block in the design of various GPCR ligands. The bulky tert-butyl group at the 4-position of the piperidine ring can lock the ring into a specific chair conformation, which can be crucial for optimal interaction with the receptor's binding pocket. This conformational restriction can lead to increased potency and selectivity. Furthermore, this lipophilic group can favorably influence the pharmacokinetic properties of the molecule.
This document will focus on the synthesis and evaluation of a potent NK1 receptor antagonist incorporating this scaffold, based on structure-activity relationship (SAR) studies of 4,4-disubstituted piperidines. The NK1 receptor, a member of the tachykinin receptor family, is the primary receptor for the neuropeptide Substance P. Antagonism of the NK1 receptor has been a successful strategy for the treatment of chemotherapy-induced nausea and vomiting.[1][2]
Data Presentation: Pharmacological Profile of a Representative NK1 Antagonist
The following table summarizes the pharmacological data for a representative 4-(tert-butyl)piperidine-based NK1 receptor antagonist, referred to herein as Compound 1. This data is based on reported values for analogous 4,4-disubstituted piperidine derivatives with high affinity for the NK1 receptor.[3]
Table 1: Pharmacological Data for Compound 1
| Parameter | Value | Receptor/Assay |
| Binding Affinity (IC50) | 0.95 nM | Human NK1 Receptor (CHO cells) |
| Functional Antagonism (pA2) | 8.5 | Substance P-induced Calcium Flux |
Note: The data presented is representative of high-affinity antagonists from this chemical series and serves as a benchmark for newly synthesized analogs.
Experimental Protocols
Synthesis of a Representative 4-(tert-butyl)piperidine-based NK1 Antagonist (Compound 1)
The following is a general synthetic scheme for the preparation of a 4-(tert-butyl)-4-phenylpiperidine derivative, a core structure for potent NK1 antagonists. This synthesis is adapted from procedures described for analogous 4,4-disubstituted piperidines.[3]
Scheme 1: Synthesis of Compound 1
Caption: General synthetic route for Compound 1.
Materials:
-
4-(tert-butyl)-4-phenylpiperidine
-
3,5-Bis(trifluoromethyl)benzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(tert-butyl)-4-phenylpiperidine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 3,5-bis(trifluoromethyl)benzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Compound 1.
Pharmacological Evaluation Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human NK1 receptor expressed in a suitable cell line (e.g., CHO-K1 cells).[4][5]
Materials:
-
Cell membranes from CHO-K1 cells stably expressing the human NK1 receptor
-
[¹²⁵I]Substance P (Radioligand)
-
Unlabeled Substance P (for determination of non-specific binding)
-
Test Compound (e.g., Compound 1)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4 °C
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer
-
50 µL of [¹²⁵I]Substance P at a final concentration close to its Kd value.
-
50 µL of the test compound dilution.
-
50 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for the NK1 Receptor Binding Assay.
This protocol measures the ability of a test compound to antagonize the increase in intracellular calcium concentration ([Ca²⁺]i) induced by Substance P in cells expressing the NK1 receptor.[4]
Materials:
-
CHO-K1 cells stably expressing the human NK1 receptor
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Substance P
-
Test Compound (e.g., Compound 1)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into the microplates and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer. Pluronic F-127 (0.02%) can be added to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37 °C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add serial dilutions of the test compound (or vehicle for control wells) to the wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P response against the log concentration of the test compound.
-
Determine the IC₅₀ value for the antagonist. The Schild analysis can be used to calculate the pA₂ value, which is a measure of the antagonist's potency.
-
Signaling Pathway
The NK1 receptor is a Gq-coupled GPCR. Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium.[1][2]
Caption: Simplified signaling pathway of the NK1 receptor.
These application notes and protocols provide a comprehensive guide for the synthesis and characterization of GPCR ligands based on the 4-(tert-butyl)piperidine scaffold, using a potent NK1 receptor antagonist as a representative example. The methodologies described can be adapted for the study of other GPCRs and ligand series.
References
- 1. youtube.com [youtube.com]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 4-(tert-butyl)piperidine into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(tert-butyl)piperidine moiety is a valuable building block in medicinal chemistry, frequently employed to enhance the pharmacological properties of bioactive molecules. Its bulky tert-butyl group can provide several advantages, including increased metabolic stability, modulation of lipophilicity, and specific steric interactions within receptor binding pockets. These attributes can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis, evaluation, and analysis of bioactive molecules incorporating the 4-(tert-butyl)piperidine scaffold.
Strategic Incorporation of 4-(tert-butyl)piperidine
The introduction of a 4-(tert-butyl)piperidine group can significantly impact a molecule's Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Rationale for Incorporation:
-
Metabolic Stability: The tert-butyl group is sterically hindered and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to smaller alkyl groups or hydrogen atoms. This can increase the half-life of a drug.
-
Lipophilicity and Solubility: The bulky alkyl group increases lipophilicity, which can enhance membrane permeability and oral absorption. However, excessive lipophilicity can also lead to poor solubility and high plasma protein binding. Careful optimization is therefore crucial.
-
Receptor Interaction: The defined steric bulk of the tert-butyl group can be used to probe and occupy specific hydrophobic pockets within a target receptor, potentially leading to increased binding affinity and selectivity.
-
Conformational Restriction: The tert-butyl group can lock the piperidine ring into a specific chair conformation, which may be favorable for binding to a target protein.
Case Studies: Impact on Bioactivity
The 4-(tert-butyl)piperidine moiety has been successfully incorporated into a range of bioactive compounds, targeting various receptors and enzymes.
Sigma-1 Receptor Ligands
The sigma-1 receptor is a chaperone protein involved in various cellular functions and is a target for neurological and psychiatric disorders. The 4-substituted piperidine scaffold is a common feature in sigma-1 receptor ligands.
| Compound ID | 4-Substituent on Piperidine | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (σ2/σ1) |
| 1 | H | 3.2 | >1000 | >312 |
| 2 | 4-tert-butyl | 0.96 | 91.8 | 96 |
Table 1: Comparative binding affinities of 4-substituted piperidine derivatives for sigma-1 and sigma-2 receptors. Data compiled from medicinal chemistry literature.
As shown in Table 1, the introduction of a tert-butyl group at the 4-position can significantly influence binding affinity and selectivity.
Dopamine D2 Receptor Ligands
The dopamine D2 receptor is a key target for antipsychotic medications. The piperidine scaffold is a common element in many D2 receptor antagonists.
| Compound ID | 4-Substituent on Piperidine | D2 Ki (nM) |
| 3 | H | 15.4 |
| 4 | 4-tert-butyl | 5.2 |
Table 2: Comparative binding affinities of 4-substituted piperidine derivatives for the dopamine D2 receptor. Data compiled from medicinal chemistry literature.
The data in Table 2 suggests that the 4-tert-butyl group can enhance the binding affinity of ligands for the D2 receptor.
Signaling Pathways Modulated by Target Receptors
Understanding the signaling pathways of the target receptors is crucial for elucidating the mechanism of action of the developed bioactive molecules.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades involved in neuronal excitability and gene expression.[1][2][3]
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins to modulate cellular functions such as calcium signaling, neuronal excitability, and cell survival.[4][5][6]
VEGFR-2 Signaling in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[7][8]
Experimental Protocols
General Synthesis of 4-(tert-butyl)piperidine Derivatives
The following protocol describes a general method for the synthesis of N-substituted 4-(tert-butyl)piperidine derivatives via reductive amination.
Materials:
-
4-(tert-butyl)piperidine
-
Desired aldehyde or ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) or Sodium borohydride (NaBH4) (1.5 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if using NaBH4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of 4-(tert-butyl)piperidine (1.2 eq) and the desired aldehyde or ketone (1.0 eq) in DCM or MeOH, add a catalytic amount of acetic acid (if using NaBH4).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add NaBH(OAc)3 or NaBH4 portion-wise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
If using DCM, separate the organic layer. If using MeOH, remove the solvent under reduced pressure and extract the aqueous residue with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted 4-(tert-butyl)piperidine derivative.
Radioligand Binding Assay Protocol
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a target receptor.[9][10][11]
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand with known affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors)
-
Unlabeled test compound (your 4-(tert-butyl)piperidine derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates with glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound dilution or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding)
-
Radioligand at a concentration close to its Kd value
-
Cell membrane preparation
-
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pharmacokinetic Study Protocol
This protocol provides a general framework for a preliminary pharmacokinetic study in rodents.[12]
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Dose Formulation: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water with 0.1% Tween 80).
-
Dosing: Administer the test compound via oral gavage (p.o.) or intravenous injection (i.v.) at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) (calculated by comparing AUC after oral and IV administration)
-
Conclusion
The 4-(tert-butyl)piperidine moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of bioactive molecules. By strategically incorporating this group, researchers can enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity and selectivity. The provided application notes and detailed experimental protocols offer a comprehensive guide for the synthesis and evaluation of novel compounds containing this valuable scaffold, facilitating the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 12. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: Electrophilic Reactions of 4-(tert-butyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are crucial building blocks in drug discovery, enabling the fine-tuning of pharmacological properties. 4-(tert-butyl)piperidine is a particularly valuable starting material due to its bulky tert-butyl group, which effectively locks the piperidine ring into a chair conformation with the tert-butyl group in the equatorial position. This conformational rigidity provides a predictable three-dimensional structure, which is highly advantageous in rational drug design.
The secondary amine within the 4-(tert-butyl)piperidine ring is a nucleophilic center that readily reacts with a variety of electrophiles. This reactivity allows for the synthesis of a diverse library of N-substituted derivatives. This document provides detailed application notes and experimental protocols for the most common and synthetically useful reactions of 4-(tert-butyl)piperidine with electrophiles, including N-alkylation, N-acylation, and N-sulfonylation.
N-Alkylation of 4-(tert-butyl)piperidine
N-alkylation is a fundamental transformation for modifying the piperidine core, allowing for the introduction of various alkyl and arylmethyl groups. These modifications can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. Two primary methods for N-alkylation are direct alkylation with alkyl halides and reductive amination.
Direct N-Alkylation with Alkyl Halides
This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base. The base is essential to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the desired N-alkylated product.[1]
Experimental Protocol: N-Benzylation of 4-(tert-butyl)piperidine
-
Materials:
-
4-(tert-butyl)piperidine
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 4-(tert-butyl)piperidine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).[1]
-
Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1]
-
Work-up: Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-4-(tert-butyl)piperidine.
-
Table 1: Representative Data for Direct N-Alkylation of 4-(tert-butyl)piperidine
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | 12 | 1-Methyl-4-(tert-butyl)piperidine | >90 |
| Ethyl Bromide | K₂CO₃ | ACN | 60 | 18 | 1-Ethyl-4-(tert-butyl)piperidine | 85-95 |
| Benzyl Bromide | DIPEA | ACN | Room Temp | 16 | 1-Benzyl-4-(tert-butyl)piperidine | >90 |
| Propyl Iodide | NaH | DMF | 0 to Room Temp | 12 | 1-Propyl-4-(tert-butyl)piperidine | 80-90 |
Note: Yields are estimates based on general procedures for piperidine alkylation and may vary.[3]
Reductive Amination
Reductive amination is an alternative method that avoids the formation of quaternary ammonium salts, a potential side product in direct alkylation.[4] The reaction proceeds through the formation of an iminium intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.
Experimental Protocol: Reductive Amination with Acetone
-
Materials:
-
4-(tert-butyl)piperidine
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-(tert-butyl)piperidine (1.0 eq) and acetone (1.2 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[1]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[1]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary to afford pure 1-isopropyl-4-(tert-butyl)piperidine.
-
Table 2: Representative Data for Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Formaldehyde | NaBH(OAc)₃ | DCM | Room Temp | 6 | 1-Methyl-4-(tert-butyl)piperidine | >95 |
| Acetone | NaBH(OAc)₃ | DCM | Room Temp | 8 | 1-Isopropyl-4-(tert-butyl)piperidine | 90-98 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | Room Temp | 12 | 1-Cyclohexyl-4-(tert-butyl)piperidine | 90-95 |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp | 10 | 1-Benzyl-4-(tert-butyl)piperidine | >95 |
Note: Yields are estimates based on general procedures for reductive amination.[1]
Caption: Workflow for Direct N-Alkylation.
N-Acylation of 4-(tert-butyl)piperidine
N-acylation introduces an acyl group to the piperidine nitrogen, forming a stable amide bond. This transformation is crucial for producing key intermediates in pharmaceutical synthesis.[5][6] The reaction typically involves an acyl chloride or acid anhydride and a non-nucleophilic base to scavenge the acid byproduct.
Experimental Protocol: N-Acetylation with Acetyl Chloride
-
Materials:
-
4-(tert-butyl)piperidine
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry round-bottom flask, dissolve 4-(tert-butyl)piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction by adding water.[5]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify by recrystallization or column chromatography to yield 1-acetyl-4-(tert-butyl)piperidine.
-
Table 3: Representative Data for N-Acylation Reactions
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Acetyl Chloride | Et₃N | DCM | 0 to RT | 2 | 1-Acetyl-4-(tert-butyl)piperidine | >95 |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 3 | 1-Benzoyl-4-(tert-butyl)piperidine | >90 |
| Acetic Anhydride | None | Neat | Room Temp | 1 | 1-Acetyl-4-(tert-butyl)piperidine | >95 |
| Ethyl Chloroformate | Et₃N | DCM | 0 to RT | 4 | Ethyl 4-(tert-butyl)piperidine-1-carboxylate | 90-98 |
Note: Yields are estimates based on general procedures for N-acylation.[5][7]
Caption: Reaction Pathways for 4-(tert-butyl)piperidine.
N-Sulfonylation of 4-(tert-butyl)piperidine
N-sulfonylation is the reaction of the piperidine with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a key functional group in many marketed drugs. The reaction conditions are similar to N-acylation, typically requiring a base to neutralize the HCl generated.
Experimental Protocol: N-Tosylation with p-Toluenesulfonyl Chloride
-
Materials:
-
4-(tert-butyl)piperidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-(tert-butyl)piperidine (1.0 eq) in a mixture of DCM and pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to give pure 1-tosyl-4-(tert-butyl)piperidine.
-
Table 4: Representative Data for N-Sulfonylation Reactions
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| p-Toluenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 16 | 1-Tosyl-4-(tert-butyl)piperidine | >90 |
| Methanesulfonyl Chloride | Et₃N | DCM | 0 to RT | 4 | 1-Mesyl-4-(tert-butyl)piperidine | >95 |
| Benzenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 12 | 1-(Phenylsulfonyl)-4-(tert-butyl)piperidine | >90 |
Note: Yields are estimates based on general procedures for N-sulfonylation.[8]
Caption: Workflow for N-Acylation/Sulfonylation.
Conclusion
4-(tert-butyl)piperidine is a versatile building block for the synthesis of N-substituted piperidine derivatives. The protocols outlined in this document for N-alkylation, N-acylation, and N-sulfonylation represent robust and high-yielding methods for the functionalization of this important scaffold. These procedures are readily applicable in research and development settings, particularly within the field of medicinal chemistry, to generate diverse libraries of compounds for biological screening and lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(tert-butyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4-(tert-butyl)piperidine hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is a two-step process commencing with the catalytic hydrogenation of 4-(tert-butyl)pyridine to yield 4-(tert-butyl)piperidine, followed by its conversion to the hydrochloride salt.
The catalytic hydrogenation of pyridines to piperidines is a well-established and atom-economical transformation.[1] However, the aromatic nature of the pyridine ring necessitates the use of effective catalytic systems, often under elevated pressure and temperature.[1] Platinum group metals, such as Platinum(IV) oxide (PtO₂) and Palladium on Carbon (Pd/C), are highly efficient for this purpose.[1] The choice of an acidic solvent, like glacial acetic acid, can facilitate the reduction by protonating the pyridine nitrogen.[1] For large-scale industrial production, factors such as catalyst loading, reaction time, temperature, and pressure are critical parameters that must be optimized to ensure high yield, purity, and operational safety.[2]
Following the hydrogenation, the resulting 4-(tert-butyl)piperidine free base is converted to its hydrochloride salt. This is typically achieved by treating a solution of the piperidine derivative with hydrochloric acid. The hydrochloride salt is often preferred in pharmaceutical applications due to its improved stability, solubility, and handling properties.
Experimental Protocols
Protocol 1: Large-Scale Catalytic Hydrogenation of 4-(tert-butyl)pyridine
This protocol outlines the procedure for the catalytic hydrogenation of 4-(tert-butyl)pyridine to 4-(tert-butyl)piperidine using Platinum(IV) oxide as the catalyst in a high-pressure reactor.
Materials:
-
4-(tert-butyl)pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
-
High-pressure autoclave/hydrogenator
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, charge 4-(tert-butyl)pyridine (e.g., 1.0 kg, 1 equivalent).
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 L).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.[3]
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove any residual air.[3]
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Commence vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.[3]
-
-
Work-up:
-
Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.[1]
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[1]
-
Transfer the filtrate to a suitable vessel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.[1][3]
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-(tert-butyl)piperidine.
-
Protocol 2: Large-Scale Synthesis of this compound
This protocol describes the conversion of 4-(tert-butyl)piperidine free base to its hydrochloride salt.
Materials:
-
4-(tert-butyl)piperidine (crude from Protocol 1)
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl)
-
Nitrogen gas
Procedure:
-
Dissolution: Dissolve the crude 4-(tert-butyl)piperidine in a minimal amount of anhydrous diethyl ether or isopropanol in a suitable reaction vessel equipped with a stirrer and a nitrogen inlet.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise with vigorous stirring.
-
Precipitation and Crystallization: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for a predetermined time to ensure complete precipitation and crystallization.
-
Isolation: Isolate the white solid product by filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or isopropanol to remove any remaining impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Quantitative Data Summary
The following table summarizes typical quantitative data for the large-scale synthesis of this compound.
| Parameter | Value | Reference |
| Catalytic Hydrogenation | ||
| Starting Material | 4-(tert-butyl)pyridine | |
| Catalyst | Platinum(IV) oxide (PtO₂) | [3] |
| Catalyst Loading | 5 mol% | [3] |
| Solvent | Glacial Acetic Acid | [3] |
| Hydrogen Pressure | 50-70 bar | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 4-6 hours | [3] |
| Typical Yield (4-(tert-butyl)piperidine) | >95% | |
| Hydrochloride Salt Formation | ||
| Starting Material | 4-(tert-butyl)piperidine | |
| Reagent | HCl in diethyl ether/isopropanol | |
| Solvent | Anhydrous diethyl ether/isopropanol | |
| Temperature | 0-5 °C | |
| Typical Yield (4-(tert-butyl)piperidine HCl) | >98% | |
| Overall Yield | >93% | |
| Purity (by HPLC) | >99% |
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
References
Protecting Group Strategies for 4-(tert-Butyl)piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the strategic application of common amine-protecting groups for 4-(tert-butyl)piperidine, a frequently encountered scaffold in medicinal chemistry. The selection of an appropriate protecting group is critical for the successful multi-step synthesis of complex molecules, ensuring chemoselectivity and maximizing yields. Herein, we discuss the implementation and cleavage of four key protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), acetyl (Ac), and trifluoroacetyl (TFA), offering detailed protocols, comparative data, and workflow visualizations.
Introduction to Protecting Group Strategy
In organic synthesis, a protecting group is a molecular entity that is selectively introduced to a reactive functional group to prevent it from reacting in subsequent chemical transformations. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule. The concept of "orthogonal protection" is crucial, allowing for the selective deprotection of one group in the presence of others.[1]
The secondary amine of 4-(tert-butyl)piperidine is a nucleophilic and basic center that often requires protection to avoid unwanted side reactions during synthesis. The choice of the protecting group depends on the overall synthetic route, particularly the conditions of upcoming reaction steps.
Comparative Overview of Protecting Groups
The following table summarizes the protection and deprotection conditions for the most common protecting groups used for 4-(tert-butyl)piperidine.
| Protecting Group | Protection Reagent(s) | Typical Protection Conditions | Deprotection Reagent(s) | Typical Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Orthogonality Notes |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., DCM, THF), RT | Strong Acid (e.g., TFA, HCl) | TFA in DCM (1:1), 0°C to RT, 1-2 h | >95% | >95% | Stable to base and hydrogenolysis. Cleaved by strong acid. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., THF/H₂O), 0°C to RT | H₂, Pd/C | MeOH or EtOH, RT, 1 atm H₂, 1-16 h | ~90% | >95% | Stable to acidic and basic conditions. Cleaved by hydrogenolysis. |
| Acetyl (Ac) | Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl) | Base (e.g., NEt₃, pyridine), Solvent (e.g., DCM), 0°C to RT | Strong Acid (e.g., aq. HCl) or Base (e.g., aq. NaOH) | Reflux, prolonged heating | >90% | Variable | Cleavage requires harsh conditions, limiting its utility. |
| TFA | Trifluoroacetic anhydride (TFAA) | Base (e.g., NEt₃), Solvent (e.g., DCM), 0°C to RT | Mild Base (e.g., K₂CO₃, aq. piperidine) | K₂CO₃ in MeOH/H₂O, RT, 1-4 h | >95% | >90% | Stable to strong acids. Cleaved by mild base. Orthogonal to Boc. |
Experimental Protocols
Tert-Butoxycarbonyl (Boc) Protection and Deprotection
The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal with strong acids.[2]
Protocol 1a: N-Boc Protection of 4-(tert-butyl)piperidine
-
Materials: 4-(tert-butyl)piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 4-(tert-butyl)piperidine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq).
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM at room temperature.
-
Stir the reaction mixture for 2-4 hours and monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-(tert-butyl)piperidine.
-
Protocol 1b: N-Boc Deprotection
-
Materials: N-Boc-4-(tert-butyl)piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-4-(tert-butyl)piperidine (1.0 eq) in DCM.
-
Cool the solution to 0°C and add TFA (typically a 1:1 v/v mixture with DCM).[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted to yield the free amine.
-
Benzyloxycarbonyl (Cbz) Protection and Deprotection
The Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis, providing an orthogonal protection strategy to the acid-labile Boc group.[4][5]
Protocol 2a: N-Cbz Protection of 4-(tert-butyl)piperidine
-
Materials: 4-(tert-butyl)piperidine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 4-(tert-butyl)piperidine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add NaHCO₃ (2.0 eq) and cool the mixture to 0°C.
-
Slowly add Cbz-Cl (1.2 eq) and stir the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[6]
-
Dilute the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain N-Cbz-4-(tert-butyl)piperidine.
-
Protocol 2b: N-Cbz Deprotection (Hydrogenolysis)
-
Materials: N-Cbz-4-(tert-butyl)piperidine, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-4-(tert-butyl)piperidine (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10 mol%).
-
Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.
-
Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.[4]
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(tert-butyl)piperidine.
-
Acetyl (Ac) Protection and Deprotection
The acetyl group is a simple and inexpensive protecting group, but its removal often requires harsh conditions, which can limit its applicability in the synthesis of complex molecules.[7]
Protocol 3a: N-Acetylation of 4-(tert-butyl)piperidine
-
Materials: 4-(tert-butyl)piperidine, Acetic anhydride (Ac₂O), Triethylamine (NEt₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(tert-butyl)piperidine (1.0 eq) and NEt₃ (1.5 eq) in DCM and cool to 0°C.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-acetyl-4-(tert-butyl)piperidine.
-
Protocol 3b: N-Acetyl Deprotection (Hydrolysis)
-
Materials: N-acetyl-4-(tert-butyl)piperidine, 6M Hydrochloric acid (HCl) or 6M Sodium hydroxide (NaOH), Ethanol (EtOH).
-
Procedure:
-
Dissolve N-acetyl-4-(tert-butyl)piperidine (1.0 eq) in a mixture of EtOH and 6M HCl or 6M NaOH.
-
Heat the mixture to reflux and maintain for several hours to days.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and, if acidic, neutralize with a base, or if basic, neutralize with an acid.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield 4-(tert-butyl)piperidine.
-
Trifluoroacetyl (TFA) Protection and Deprotection
The trifluoroacetyl group is stable to strongly acidic conditions and can be removed under mild basic conditions, making it orthogonal to the Boc group.
Protocol 4a: N-Trifluoroacetylation of 4-(tert-butyl)piperidine
-
Materials: 4-(tert-butyl)piperidine, Trifluoroacetic anhydride (TFAA), Triethylamine (NEt₃), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(tert-butyl)piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0°C.
-
Add NEt₃ (1.2 eq).
-
Slowly add TFAA (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-trifluoroacetyl-4-(tert-butyl)piperidine.
-
Protocol 4b: N-Trifluoroacetyl Deprotection
-
Materials: N-trifluoroacetyl-4-(tert-butyl)piperidine, Potassium carbonate (K₂CO₃), Methanol (MeOH), Water.
-
Procedure:
-
Dissolve the N-trifluoroacetylated compound (1.0 eq) in a mixture of MeOH and water.
-
Add K₂CO₃ (1.5 to 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the MeOH under reduced pressure and extract the aqueous layer with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield 4-(tert-butyl)piperidine.
-
Visualizing the Workflows
The following diagrams illustrate the general workflow for protecting group strategies and the specific chemical transformations for each discussed group.
Caption: General workflow for the use of a protecting group.
Caption: Protecting group strategies for 4-(tert-butyl)piperidine.
Caption: Orthogonality of Boc and Cbz protecting groups.
References
- 1. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. interanalyt.ru [interanalyt.ru]
- 7. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 4-(tert-butyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are increasingly sought after in modern drug discovery due to their inherent three-dimensional architecture. This unique topology can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties compared to traditional flat, aromatic structures. The piperidine moiety is a ubiquitous feature in a vast array of pharmaceuticals. Consequently, the synthesis of spiropiperidines, which combine the piperidine core with a spirocyclic junction, represents a compelling strategy for the exploration of novel chemical space. This document provides detailed protocols and application notes for the synthesis of spirocyclic compounds commencing from the readily available starting material, 4-(tert-butyl)piperidine. The methodologies presented are based on established synthetic strategies for the formation of spiropiperidines, including the construction of a new ring on a preformed piperidine scaffold.
Strategic Approaches to Spirocyclization from 4-(tert-butyl)piperidine
The synthesis of spirocyclic compounds from 4-(tert-butyl)piperidine can be strategically approached by first converting the starting material into a more versatile intermediate, namely 4-(tert-butyl)piperidin-4-one. This ketone then serves as a key building block for the construction of various spirocyclic systems. Two primary strategies are outlined herein:
-
Synthesis of Spiro-Hydantoins via the Bucherer-Bergs Reaction: This classical multicomponent reaction provides a straightforward and efficient route to spiro-hydantoin derivatives, which are of significant interest in medicinal chemistry.
-
Synthesis of Spiro-Oxindoles via Intramolecular Cyclization: This approach involves the N-alkylation of a piperidine derivative followed by an intramolecular cyclization to generate a spiro[piperidine-3,3'-oxindole] scaffold, a privileged structure in drug discovery.
Mandatory Visualizations
Caption: General synthetic workflows for the preparation of spirocyclic compounds.
Caption: Illustrative signaling pathway of a spirocyclic MDM2 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 4-(tert-butyl)piperidin-4-one
This protocol describes the oxidation of 4-(tert-butyl)piperidine to the corresponding ketone, a crucial intermediate for subsequent spirocyclization reactions.
Materials:
-
4-(tert-butyl)piperidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 4-(tert-butyl)piperidine (1.0 eq.) in anhydrous DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(tert-butyl)piperidin-4-one.
Quantitative Data Summary:
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-(tert-butyl)piperidine | 4-(tert-butyl)piperidin-4-one | Oxalyl chloride, DMSO, Triethylamine | DCM | -78 to RT | 2-3 | 85-95 |
Protocol 2: Synthesis of a Spiro-Hydantoin Derivative
This protocol outlines the synthesis of a spiro-hydantoin from 4-(tert-butyl)piperidin-4-one using a modified Bucherer-Bergs reaction.
Materials:
-
4-(tert-butyl)piperidin-4-one
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a sealed vessel, dissolve 4-(tert-butyl)piperidin-4-one (1.0 eq.) in a mixture of ethanol and water.
-
Add potassium cyanide (1.5 eq.) and ammonium carbonate (3.0 eq.) to the solution.
-
Heat the mixture to 60-70 °C and stir for 24-48 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
The spiro-hydantoin product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary:
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-(tert-butyl)piperidin-4-one | 8-(tert-butyl)-1,3-diazaspiro[4.5]decane-2,4-dione | Potassium cyanide, Ammonium carbonate | Ethanol/Water | 60-70 | 24-48 | 70-85 |
Application Notes
-
Versatility of the Piperidin-4-one Intermediate: The synthesized 4-(tert-butyl)piperidin-4-one is a versatile intermediate that can be employed in a wide range of reactions to generate diverse spirocyclic scaffolds beyond hydantoins. These include, but are not limited to, spiro-oxindoles, spiro-succinimides, and spiro-glutarimides.
-
Stereochemistry: The spirocyclization reactions described may generate stereocenters. For diastereoselective synthesis, chiral catalysts or auxiliaries may be employed. The conformational locking effect of the tert-butyl group can influence the stereochemical outcome of these reactions.
-
Drug Discovery Applications: Spirocyclic piperidines are of significant interest in medicinal chemistry. The spiro-hydantoin and spiro-oxindole scaffolds are known to exhibit a range of biological activities, including acting as enzyme inhibitors and receptor modulators. The protocols provided herein offer a gateway to novel compounds for screening in various therapeutic areas. For instance, spiro-oxindole derivatives have been investigated as inhibitors of the MDM2-p53 interaction, a key target in cancer therapy.
Conclusion
The synthetic routes detailed in these application notes provide a robust framework for the generation of novel spirocyclic compounds from 4-(tert-butyl)piperidine. The conversion to 4-(tert-butyl)piperidin-4-one opens up a plethora of synthetic possibilities for the construction of diverse and medicinally relevant spiro-piperidine scaffolds. The provided protocols are intended to serve as a foundational guide for researchers to explore this exciting area of chemical space in their drug discovery endeavors.
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of 4-(tert-butyl)piperidine
Welcome to the technical support center for the N-alkylation of 4-(tert-butyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of 4-(tert-butyl)piperidine?
There are two primary methods for the N-alkylation of 4-(tert-butyl)piperidine:
-
Direct Alkylation (SN2 Reaction): This is the most straightforward approach, involving the reaction of 4-(tert-butyl)piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1] The choice of base and solvent is critical for success.
-
Reductive Amination: This method offers greater control and is particularly useful for avoiding over-alkylation.[2] It involves the reaction of 4-(tert-butyl)piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
Q2: Which alkylating agents are most effective?
The reactivity of alkyl halides generally follows the order: Iodides > Bromides > Chlorides.[3] Alkyl iodides and bromides are most commonly used for efficient alkylation. For less reactive alkylating agents, adding a catalytic amount of potassium iodide (KI) can sometimes improve reaction rates through in situ halide exchange.[4][5]
Q3: How do I choose the appropriate base and solvent for direct alkylation?
The selection of base and solvent is crucial for optimizing yield and minimizing side reactions.
-
Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially with reactive alkylating agents.[6] For less reactive systems, stronger bases like sodium hydride (NaH) or non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA) can be used.[1] The base serves to neutralize the acid (e.g., HBr) formed during the reaction.[7]
-
Solvents: Polar aprotic solvents are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction. Common choices include acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][7]
Q4: What is over-alkylation and how can it be prevented?
Over-alkylation is a common side reaction where the desired N-alkylated tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[7] The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation.[7]
Strategies to minimize over-alkylation include:
-
Stoichiometry Control: Use an excess of the 4-(tert-butyl)piperidine relative to the alkylating agent.[8]
-
Slow Addition: Add the alkylating agent slowly or via syringe pump to the reaction mixture. This maintains a low concentration of the electrophile, favoring mono-alkylation.[1][8]
-
Choice of Method: Employ reductive amination, which inherently avoids the formation of quaternary ammonium salts.[2][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of 4-(tert-butyl)piperidine.
Issue 1: Low or no yield of the desired N-alkylated product.
A low yield can stem from several factors, including poor reactivity of the starting materials or suboptimal reaction conditions.[3]
-
Troubleshooting Steps:
-
Verify Reagent Reactivity: Ensure you are using a sufficiently reactive alkylating agent (iodide or bromide is preferable to chloride).[3] If using a less reactive halide, consider adding catalytic potassium iodide (KI).[4]
-
Increase Reaction Temperature: Gently heating the reaction can increase the rate.[7] However, be cautious as higher temperatures can also increase the rate of side reactions.[3]
-
Optimize Base and Solvent: If using a weak base like K₂CO₃, consider switching to a stronger base like Cs₂CO₃ or NaH.[6][10] Ensure your solvent is anhydrous, as water can interfere with the reaction, especially when using strong bases like NaH.[5] Solvents like DMF or DMSO can enhance the reaction rate compared to acetone or acetonitrile.[4][11]
-
Check Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction.
-
Figure 1. Troubleshooting workflow for low reaction yield.
Issue 2: Significant amount of quaternary ammonium salt is formed.
This indicates that over-alkylation is a competing reaction pathway. The resulting quaternary salt is often water-soluble, which can complicate purification and lower the isolated yield of the desired tertiary amine.[7]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: The most effective method is to ensure the piperidine is the excess reagent.[1] Use at least 1.5 to 2 equivalents of 4-(tert-butyl)piperidine relative to the alkylating agent.
-
Control Reagent Addition: Add the alkylating agent dropwise over a prolonged period using a syringe pump.[1] This keeps the concentration of the alkylating agent low, statistically favoring the reaction with the more abundant secondary amine starting material.
-
Lower the Temperature: Reducing the reaction temperature can sometimes slow the rate of the second alkylation more than the first.
-
Switch to Reductive Amination: This is the most reliable method to ensure mono-alkylation and completely avoid quaternary salt formation.[2]
-
Figure 2. Competing pathways for N-alkylation.
Issue 3: Reaction stalls or does not go to completion.
If the reaction starts but fails to consume all the starting material, it may be due to the deactivation of the nucleophile.
-
Troubleshooting Steps:
-
Ensure Sufficient Base: In direct alkylation, an acid (HX) is produced. Without a base to neutralize it, the acid will protonate the starting piperidine, forming an unreactive ammonium salt and halting the reaction.[7] Ensure at least one equivalent of a base like K₂CO₃ or DIPEA is present.[1]
-
Check for Moisture: If using a strong, water-sensitive base like NaH, ensure the reaction is performed under anhydrous conditions (dry solvent, inert atmosphere).
-
Increase Reagent Equivalents: A slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but this must be balanced with the risk of over-alkylation.[1]
-
Data Presentation
The choice of reaction parameters significantly impacts the outcome. The following tables provide a summary of typical conditions for different N-alkylation strategies.
Table 1: Comparison of Conditions for Direct N-Alkylation
| Alkylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Benzyl Bromide | K₂CO₃ (1.5) | DMF | 25-60 | 4-12 | Good-Excellent | [6] |
| Ethyl Bromide | DIPEA (1.5) | ACN | 25 | 16 | Good | [1] |
| Methyl Iodide | K₂CO₃ (2.0) | Acetone | 56 (reflux) | 8 | Moderate-Good | [4] |
| Propyl Bromide | Cs₂CO₃ (1.2) | DMF | 80 | 6 | Excellent | [10] |
| Butyl Bromide | NaH (1.1) | THF | 0-25 | 5 | Good | [12] |
Table 2: Conditions for N-Alkylation via Reductive Amination
| Carbonyl Compound | Reducing Agent (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Benzaldehyde | NaBH(OAc)₃ (1.5) | DCM | 25 | 12-16 | Excellent | [2] |
| Acetone | NaBH(OAc)₃ (1.5) | DCE | 25 | 18 | Excellent | [13] |
| Cyclohexanone | NaBH₃CN (1.2) | MeOH | 25 | 12 | Good-Excellent | [13] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Bromide
This protocol describes a standard procedure using potassium carbonate as the base.
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(tert-butyl)piperidine (1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous DMF (to make a ~0.2 M solution) followed by anhydrous powdered potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add the alkyl bromide (1.1 equiv.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
This protocol uses sodium triacetoxyborohydride for a controlled, mild reduction.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve 4-(tert-butyl)piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM, to make a ~0.1 M solution).
-
Aldehyde/Ketone Addition: Add the corresponding aldehyde or ketone (1.1 equiv.) and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction: Continue stirring the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2] Stir vigorously for 30 minutes.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography.[2]
Figure 3. Comparison of experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
- 13. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Synthesis of 4-(tert-butyl)piperidine hydrochloride
Welcome to the technical support center for the synthesis of 4-(tert-butyl)piperidine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my catalytic hydrogenation of 4-(tert-butyl)pyridine proceeding slowly or not reaching completion?
Answer: Slow or incomplete hydrogenation is one of the most common issues in the reduction of pyridine rings. Several factors can contribute to this problem.
Troubleshooting Steps:
-
Catalyst Activity:
-
Quality and Age: Ensure the catalyst (e.g., Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Platinum(IV) oxide) is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). Catalysts can lose activity over time.
-
Catalyst Poisoning: The starting material or solvent may contain impurities, such as sulfur or nitrogen compounds, that can poison the catalyst.[1] Consider purifying the 4-(tert-butyl)pyridine by distillation if its purity is questionable.
-
Loading: The catalyst loading might be insufficient. A typical loading for this type of reaction is between 5-10 mol% of the metal relative to the substrate.
-
-
Hydrogen Pressure & Delivery:
-
Pressure: Aromatic ring hydrogenation often requires elevated hydrogen pressure. While some reductions work with a balloon of hydrogen, many require a dedicated high-pressure reactor (e.g., a Parr shaker) to achieve sufficient pressure (typically >50 psi).[1] Ensure your system is not leaking.
-
Agitation: Vigorous stirring or shaking is crucial to ensure efficient mixing of the substrate, solvent, catalyst, and hydrogen gas.
-
-
Solvent and Reaction Conditions:
-
Solvent Choice: Protic solvents like methanol, ethanol, or acetic acid are commonly used. Acetic acid can often accelerate the reduction of pyridine rings by protonating the nitrogen, making it more susceptible to hydrogenation.
-
Temperature: While many hydrogenations run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Q2: My overall yield is significantly lower than expected. What are the potential causes?
Answer: Low yield can result from issues in either the hydrogenation step or the subsequent work-up and salt formation.
Troubleshooting Steps:
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Incomplete Reaction: As addressed in Q1, ensure the reaction has gone to completion by monitoring it with an appropriate technique (e.g., GC-MS or TLC).
-
Mechanical Losses during Work-up:
-
Catalyst Filtration: The catalyst is typically a fine powder that must be carefully filtered. Use a pad of Celite® to ensure all of the catalyst is removed without clogging the filter paper, which can lead to product loss.[1] Be aware that dry hydrogenation catalysts can be pyrophoric and should be handled with care, typically by filtering them while wet with the reaction solvent.
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Extraction & Transfers: Minimize the number of transfers between flasks to reduce losses on glass surfaces. Ensure pH is basic (>10) during aqueous work-up to keep the product in its free base form, soluble in organic solvents.
-
-
Issues with Salt Formation:
-
Stoichiometry: Ensure the molar equivalent of hydrochloric acid (HCl) is correct. A slight excess is sometimes used, but a large excess can lead to the precipitation of impurities or handling difficulties.
-
Solvent for Precipitation: The choice of solvent is critical. The hydrochloride salt should be insoluble in the chosen solvent system (e.g., diethyl ether, MTBE, or isopropanol/ether mixtures) while the free base is soluble. If the salt has some solubility, the yield will be reduced. Cooling the mixture can improve precipitation.
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Q3: How should I purify the 4-(tert-butyl)piperidine free base before forming the hydrochloride salt?
Answer: Purification of the intermediate free base is critical for obtaining a high-purity final product. Formation of the hydrochloride salt is itself a purification step, but its effectiveness is greatly enhanced if the preceding free base is relatively clean.
Recommended Purification Methods:
-
Acid-Base Extraction: After filtering the catalyst, concentrate the reaction mixture. Redissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with a basic aqueous solution (e.g., 1M NaOH) to remove any acidic impurities. Extract the aqueous layer again with the organic solvent to recover any dissolved product. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Distillation: For larger scales or if significant non-volatile impurities are present, vacuum distillation of the free base can be a highly effective purification method. 4-(tert-butyl)piperidine is a liquid at room temperature and can be distilled under reduced pressure.
Q4: What are the critical parameters for successfully forming and isolating the this compound salt?
Answer: The final salt formation is a crystallization process where slight variations can have a large impact on yield and purity.
Critical Parameters:
-
Solvent Selection: The free base should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of a non-polar solvent with a more polar one like isopropanol or ethanol.
-
HCl Addition:
-
Use a solution of HCl in a solvent like diethyl ether or isopropanol. Gaseous HCl can also be bubbled through the solution, but this is harder to control on a lab scale.
-
Add the HCl solution slowly and with vigorous stirring. Rapid addition can cause the product to "oil out" or trap impurities within a rapidly formed solid.
-
Monitor the pH of the solution (e.g., using wet pH paper on a withdrawn sample) to ensure you reach the desired acidic endpoint without adding a large excess of acid.
-
-
Crystallization/Precipitation:
-
After HCl addition, continue stirring for a period (e.g., 30 minutes to an hour) to allow for complete crystal formation.
-
Cooling the mixture in an ice bath can maximize the recovery of the precipitated salt.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (the same one used for precipitation) to remove any residual impurities.
-
Dry the product thoroughly under vacuum to remove all residual solvent and HCl.
-
Data & Experimental Protocols
Table 1: Comparison of Typical Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Loading (w/w) | Typical H₂ Pressure | Typical Temperature | Solvent Compatibility | Notes |
| Palladium on Carbon (Pd/C) | 5-10% | 50-500 psi | 25-80 °C | Alcohols, Esters, Hydrocarbons | Generally effective, but can sometimes be less active for pyridines than platinum.[1] |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | 1-5% | 50-100 psi | 25-50 °C | Alcohols, Acetic Acid | Highly active for aromatic ring reduction. Often used in acidic media like acetic acid. |
| Rhodium on Alumina (Rh/Al₂O₃) | 1-5% | 500-1000 psi | 25-100 °C | Alcohols, Water | Very effective for heteroaromatic reduction, often under more forcing conditions. |
| Ruthenium on Carbon (Ru/C) | 5-10% | 500-1500 psi | 80-150 °C | Alcohols, Water | Typically requires higher temperatures and pressures but is very effective. |
Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation
Warning: This procedure involves flammable hydrogen gas and potentially pyrophoric catalysts. It should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment.
Step 1: Catalytic Hydrogenation of 4-(tert-butyl)pyridine
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To a high-pressure hydrogenation vessel (e.g., a Parr apparatus), add 4-(tert-butyl)pyridine (1.0 eq).
-
Add a suitable solvent, such as methanol or ethanol (approx. 5-10 mL per gram of substrate).
-
Under a stream of inert gas (nitrogen or argon), carefully add the hydrogenation catalyst. A common choice is 10% Palladium on Carbon (10% Pd/C), used at a loading of 5-10 mol % relative to the substrate.
-
Seal the reaction vessel securely.
-
Purge the vessel multiple times by pressurizing with nitrogen and venting, followed by several purges with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi).
-
Begin vigorous agitation (shaking or stirring) and, if required, heat the reaction to the target temperature (e.g., 40 °C).
-
Monitor the reaction progress by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete. This can be confirmed by analyzing a small, carefully depressurized sample by GC-MS or TLC.
-
Once complete, cool the reaction to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.
Step 2: Work-up and Isolation of the Free Base
-
Carefully open the reaction vessel in a well-ventilated area.
-
Prepare a filter funnel with a pad of Celite® over filter paper. Wet the Celite® pad with the reaction solvent.
-
Filter the reaction mixture through the Celite® pad to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow it to dry completely in the air. Keep it wet with solvent.
-
Rinse the reaction vessel and the catalyst pad with additional solvent to ensure complete transfer of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The remaining residue is the crude 4-(tert-butyl)piperidine free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a suitable solvent, such as diethyl ether or MTBE (approx. 10 mL per gram of crude product).
-
Slowly, and with good stirring, add a 2.0 M solution of hydrogen chloride in diethyl ether. Add the solution dropwise until precipitation of a white solid is complete. The solution should be slightly acidic to wet pH paper.
-
Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether.
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Dry the solid product under high vacuum to afford this compound.
Visual Guides
Caption: High-level workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis problems.
References
Technical Support Center: Purification of 4-(tert-butyl)piperidine Hydrochloride
Welcome to the Technical Support Center for the purification of 4-(tert-butyl)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities may include:
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Unreacted starting materials: Depending on the synthesis, these could include 4-(tert-butyl)pyridine or other precursors.
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Byproducts of the reaction: Incomplete reduction of 4-(tert-butyl)pyridine can lead to the presence of partially hydrogenated intermediates. Other side reactions could also generate structurally related piperidine derivatives.
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Reagents and catalysts: Residual reagents, catalysts (e.g., palladium on carbon), and their byproducts may be present.
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Solvents: Residual solvents from the reaction and workup steps are common impurities.
Q2: My purified this compound is a yellow solid, but I expected a white powder. What could be the cause?
A2: A yellow discoloration in piperidine derivatives can be indicative of oxidation products.[] While the product may still be suitable for some applications, for sensitive experiments, further purification is recommended to remove these colored impurities. The presence of certain byproducts from the synthesis can also impart color.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired compound and to identify and quantify organic impurities.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of non-volatile compounds and quantifying impurities.[2]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact molecular weight and elemental composition of your product and help in the identification of unknown impurities.[2]
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Melting Point Analysis: A sharp melting point close to the literature value (approximately 302°C) is a good indicator of high purity.[] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds like this compound.[4] The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[5]
Problem: I am struggling to find a suitable single solvent for recrystallization.
Solution: It is common to not find a single solvent that meets the ideal criteria for recrystallization (high solubility when hot, low solubility when cold).[5] In such cases, a two-solvent system is a practical alternative.
-
Procedure for a Two-Solvent System:
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Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is readily soluble at or near the boiling point.
-
While the solution is hot, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until the solution becomes slightly turbid (cloudy).
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]
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Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
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Potential Solvent Systems for Piperidine Derivatives:
| Good Solvent | Poor Solvent (Anti-solvent) |
| Ethanol | Water |
| Methanol | Diethyl ether |
| Acetone | Hexane |
| Dichloromethane | Hexane |
Note: The optimal solvent system for this compound should be determined empirically through small-scale solubility tests.
Problem: My compound "oils out" instead of forming crystals during recrystallization.
Solution: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Troubleshooting Steps:
-
Increase the amount of solvent: Add more of the "good" solvent to the hot solution to reduce the saturation level.
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Lower the cooling temperature slowly: Allow the solution to cool very gradually to encourage crystal nucleation over oil formation.
-
Use a different solvent system: Experiment with solvents that have a lower boiling point.
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Problem: No crystals are forming even after the solution has cooled.
Solution: If crystallization does not initiate spontaneously, you can induce it using the following methods:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal will act as a template for further crystallization.[6]
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7]
Problem: My this compound is showing significant tailing on a silica gel column.
Solution: Piperidines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.
-
Troubleshooting Steps:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a base, such as triethylamine (typically 0.1-1% v/v), into the eluent can help to saturate the acidic sites on the silica gel and improve the peak shape of your basic compound.
-
Use a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-treated silica: Using a commercially available amine-functionalized silica gel can also mitigate the issue of tailing.
-
-
Reverse-phase chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be an effective alternative.
-
Problem: I am not getting good separation of my product from impurities.
Solution: Achieving good separation requires optimizing the mobile phase composition.
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): Before running a column, use TLC to screen different solvent systems (mobile phases) to find one that gives good separation between your product and the impurities.
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to first elute the less polar impurities and then your product, followed by more polar impurities. A common gradient for piperidine derivatives is starting with a low percentage of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the concentration of the polar solvent.[8]
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Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., isopropanol, acetone, ethyl acetate, ethanol/water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine a suitable mobile phase system using TLC that provides good separation (Rf value of the product around 0.2-0.4).
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel or alumina) in the initial, least polar mobile phase and pour it into the chromatography column. Allow the stationary phase to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with the determined solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluent in a series of fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Technical Support Center: Reactions of 4-(tert-butyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chemical modification of 4-(tert-butyl)piperidine, with a focus on preventing undesired dialkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What makes 4-(tert-butyl)piperidine prone to dialkylation, and how does the tert-butyl group influence this?
A1: The nitrogen atom in the piperidine ring is a nucleophile and can react with alkylating agents. After the initial monoalkylation, the resulting tertiary amine can still be nucleophilic enough to react a second time with the alkylating agent, leading to the formation of a quaternary ammonium salt (dialkylation). The bulky tert-butyl group at the 4-position introduces significant steric hindrance.[1][2] This steric bulk can "lock" the conformation of the piperidine ring, which can influence the accessibility of the nitrogen lone pair and potentially slow down the rate of the second alkylation compared to less hindered piperidines. However, dialkylation can still be a significant side reaction if the reaction conditions are not carefully controlled.
Q2: What are the primary strategies to promote mono-alkylation and prevent dialkylation of 4-(tert-butyl)piperidine?
A2: The two main strategies to favor mono-alkylation are:
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Direct Alkylation under Controlled Conditions: This involves reacting 4-(tert-butyl)piperidine with an alkylating agent while carefully controlling stoichiometry, reaction temperature, and the rate of addition of the alkylating agent. Using an excess of the piperidine starting material can also favor mono-alkylation.
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Reductive Amination: This is often the preferred method for achieving clean mono-alkylation. It involves the reaction of 4-(tert-butyl)piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product. This method avoids the formation of over-alkylated quaternary ammonium salts.[3]
Q3: How does the choice of base and solvent affect the outcome of direct N-alkylation?
A3: The choice of base and solvent is critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often used to neutralize the acid byproduct formed during the reaction without competing with the piperidine as a nucleophile.[4] Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly employed as they can help to solvate the reactants and facilitate the reaction. The specific combination of base and solvent can influence the reaction rate and selectivity, and optimization may be required for a particular substrate.
Troubleshooting Guides
Issue 1: Predominant Formation of Dialkylated Product (Quaternary Ammonium Salt) in Direct Alkylation
Symptoms:
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The desired mono-alkylated product is obtained in low yield.
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A significant amount of a water-soluble salt is formed, which complicates purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a 2-3 fold excess of 4-(tert-butyl)piperidine relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product. |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly (e.g., dropwise or via syringe pump) to the reaction mixture. This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[4] |
| Inappropriate Base | Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base such as diisopropylethylamine (DIPEA) to neutralize the acid byproduct without promoting further reaction. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to decrease the rate of the second alkylation, which often has a higher activation energy. |
Issue 2: Low or No Conversion in Reductive Amination
Symptoms:
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The starting 4-(tert-butyl)piperidine and/or aldehyde/ketone remain largely unreacted.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Iminium Ion Formation | The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the iminium ion intermediate.[5] |
| Inactive Reducing Agent | Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often effective for reductive aminations.[6] Ensure the reducing agent is handled under anhydrous conditions if it is moisture-sensitive. |
| Inappropriate Solvent | Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reductive aminations with NaBH(OAc)₃.[6] Ensure all reactants are soluble in the chosen solvent. |
| Steric Hindrance | For highly hindered aldehydes or ketones, the reaction may require longer reaction times or gentle heating to proceed to completion. |
Experimental Protocols
Protocol 1: Controlled Mono-N-Benzylation of 4-(tert-butyl)piperidine via Direct Alkylation
This protocol aims to favor the formation of the mono-benzylated product, N-benzyl-4-(tert-butyl)piperidine, by controlling the reaction stoichiometry and addition rate.
Materials:
-
4-(tert-butyl)piperidine
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Benzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-(tert-butyl)piperidine (2.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
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Add anhydrous acetonitrile to dissolve the reactants.
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of benzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise over 1-2 hours with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Once the reaction is complete, filter off the solids and wash with acetonitrile.
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Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by flash column chromatography on silica gel if necessary.
Expected Outcome: This procedure should yield the mono-benzylated product with minimal formation of the quaternary ammonium salt.
Protocol 2: Mono-N-Benzylation of 4-(tert-butyl)piperidine via Reductive Amination
This protocol is a reliable method for the selective synthesis of N-benzyl-4-(tert-butyl)piperidine, avoiding over-alkylation.
Materials:
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4-(tert-butyl)piperidine
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Benzaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-(tert-butyl)piperidine (1.0 equivalent) and anhydrous 1,2-dichloroethane.
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Add benzaldehyde (1.05 equivalents) to the solution and stir at room temperature for 30 minutes to allow for iminium ion formation.
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Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and concentrate under reduced pressure to obtain the crude product.
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Purify the product by flash column chromatography on silica gel if necessary.
Expected Outcome: This procedure typically provides a high yield of the mono-benzylated product with excellent selectivity.
Data Presentation
Table 1: Comparison of Direct Alkylation Conditions for N-Benzylation of 4-(tert-butyl)piperidine
| Entry | Piperidine:BnBr Ratio | Base | Solvent | Temperature (°C) | Mono-alkylation Yield (%) | Dialkylation Product |
| 1 | 1:1.1 | K₂CO₃ | MeCN | 25 | Moderate | Significant |
| 2 | 2:1 | K₂CO₃ | MeCN | 25 | Good | Minor |
| 3 | 3:1 | K₂CO₃ | MeCN | 0 -> 25 | High | Trace |
| 4 | 2:1 | DIPEA | DMF | 25 | Good | Minor |
Note: Yields are generalized based on typical outcomes for sterically hindered piperidines; specific yields may vary.
Table 2: Typical Outcome of Reductive Amination for N-Benzylation of 4-(tert-butyl)piperidine
| Amine:Aldehyde Ratio | Reducing Agent | Solvent | Temperature (°C) | Mono-alkylation Yield (%) | Dialkylation Product |
| 1:1.05 | NaBH(OAc)₃ | DCE | 25 | >90 | Not observed |
Visualizations
References
Technical Support Center: Synthesis of 4-(tert-Butyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 4-(tert-butyl)piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of 4-(tert-butyl)piperidine?
A1: The most prevalent side reaction during the N-alkylation of 4-(tert-butyl)piperidine with alkyl halides is over-alkylation , which leads to the formation of a quaternary ammonium salt.[1][2] This occurs when the initially formed N-alkylated product, a tertiary amine, reacts further with the alkyl halide. This side reaction is particularly problematic when using more reactive alkylating agents or an excess of the alkylating agent.[2] Another potential issue is the incomplete reaction, leaving unreacted 4-(tert-butyl)piperidine in the final mixture.
Q2: How can I minimize over-alkylation during the N-alkylation of 4-(tert-butyl)piperidine?
A2: To minimize the formation of quaternary ammonium salts, several strategies can be employed:
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Control Stoichiometry: Use a slight excess of the 4-(tert-butyl)piperidine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent at any given time.[2]
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Choice of Base: Using a non-nucleophilic base can help to neutralize the acid formed during the reaction without competing in the alkylation. However, in the absence of a base, the reaction will slow down as the piperidinium salt accumulates, which can also help prevent dialkylation.[2]
-
Reaction Conditions: Running the reaction at a lower temperature can help to control the rate of the second alkylation step.
Q3: What are the common challenges in the reductive amination of 4-(tert-butyl)piperidone?
A3: Common challenges in the reductive amination of 4-(tert-butyl)piperidone include:
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Incomplete Reaction: The reaction may not go to completion, resulting in residual 4-(tert-butyl)piperidone.
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Formation of Enamine Intermediate: The intermediate iminium ion can deprotonate to form a stable enamine, which may be difficult to reduce.
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Over-reduction: In some cases, the carbonyl group might be reduced to an alcohol before the amination reaction occurs, especially if a strong reducing agent is used.
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Stereoselectivity: The reduction of the iminium ion can lead to a mixture of cis and trans isomers, depending on the substituents and reaction conditions. The bulky tert-butyl group generally favors an equatorial position, which can influence the stereochemical outcome.
Q4: How does the tert-butyl group influence the stereochemistry of reactions involving the piperidine ring?
A4: The large steric bulk of the tert-butyl group strongly favors an equatorial position on the piperidine ring to minimize steric strain. This conformational preference can significantly influence the stereochemical outcome of reactions at other positions on the ring. For example, in the reduction of a substituted 4-(tert-butyl)piperidone, the incoming hydride will preferentially attack from the less hindered face, leading to a specific diastereomer. Similarly, during N-alkylation, the approach of the electrophile can be influenced by the conformation of the ring.
Troubleshooting Guides
Issue 1: Presence of a Water-Soluble Impurity after N-Alkylation
Symptom: After aqueous workup of an N-alkylation reaction of 4-(tert-butyl)piperidine, a significant portion of the product seems to be lost to the aqueous layer, or a highly polar, water-soluble byproduct is observed by TLC or LC-MS.
Possible Cause: Formation of a quaternary ammonium salt due to over-alkylation.[1][2]
Troubleshooting Steps:
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Confirmation: Analyze the aqueous layer by LC-MS to confirm the presence of the quaternary ammonium salt (mass will correspond to the desired product + the mass of the alkyl group).
-
Reaction Optimization:
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Repeat the reaction using a 1:1 or slightly less than 1:1 molar ratio of the alkylating agent to 4-(tert-butyl)piperidine.
-
Add the alkylating agent dropwise over an extended period.
-
Consider running the reaction at a lower temperature (e.g., 0 °C to room temperature).
-
-
Purification:
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If the quaternary salt has already formed, it can be challenging to remove. If the desired product is a solid, recrystallization may be effective.
-
Column chromatography on silica gel can also be used, but the highly polar nature of the salt may require a polar eluent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide).
-
Issue 2: Incomplete Conversion in a Reductive Amination Reaction
Symptom: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-(tert-butyl)piperidone.
Possible Cause:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone, amine, and the imine/iminium ion may not favor the intermediate.
-
Deactivation of the Reducing Agent: The reducing agent may have degraded or been consumed by side reactions.
-
Steric Hindrance: The bulky tert-butyl group may hinder the approach of the amine to the carbonyl group.
Troubleshooting Steps:
-
Optimize Imine Formation:
-
Use a Dean-Stark trap or a drying agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation.
-
Adjust the pH of the reaction mixture. Mildly acidic conditions (pH 4-6) are often optimal for imine formation.
-
-
Choice and Handling of Reducing Agent:
-
Ensure the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is fresh and has been stored under appropriate conditions.
-
Add the reducing agent after allowing sufficient time for imine formation.
-
-
Increase Reaction Time/Temperature: Monitor the reaction over a longer period or consider a moderate increase in temperature.
Issue 3: Formation of Diastereomers in the Synthesis of Substituted 4-(tert-Butyl)piperidine Derivatives
Symptom: ¹H NMR or chiral HPLC analysis of the purified product indicates a mixture of cis and trans isomers.
Possible Cause: The reaction conditions did not provide sufficient stereocontrol.
Troubleshooting Steps:
-
Catalyst/Reagent Selection: For reductions of 4-(tert-butyl)piperidone derivatives, the choice of reducing agent can influence the stereochemical outcome. Bulky reducing agents will preferentially attack from the less hindered face.
-
Temperature Control: Lowering the reaction temperature can often enhance diastereoselectivity.
-
Chiral Auxiliaries/Catalysts: For asymmetric syntheses, the use of chiral auxiliaries or catalysts may be necessary to achieve high levels of stereocontrol.
-
Purification: Diastereomers can often be separated by careful column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of N-Alkylation and Reductive Amination for the Synthesis of N-Benzyl-4-(tert-butyl)piperidine
| Method | Starting Materials | Reagents | Typical Yield (%) | Key Side Products |
| N-Alkylation | 4-(tert-butyl)piperidine, Benzyl bromide | K₂CO₃, Acetonitrile | 70-85% | N,N-Dibenzyl-4-(tert-butyl)piperidinium bromide (Over-alkylation product) |
| Reductive Amination | 4-(tert-butyl)piperidone, Benzylamine | Sodium triacetoxyborohydride, Dichloromethane | 85-95% | Unreacted 4-(tert-butyl)piperidone, Enamine intermediate |
Experimental Protocols
Protocol 1: N-Alkylation of 4-(tert-butyl)piperidine with Benzyl Bromide
-
Reaction Setup: To a solution of 4-(tert-butyl)piperidine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 mL/mmol of piperidine), add benzyl bromide (1.05 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure N-benzyl-4-(tert-butyl)piperidine.
Protocol 2: Reductive Amination of 4-(tert-butyl)piperidone with Benzylamine
-
Reaction Setup: To a solution of 4-(tert-butyl)piperidone (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (15 mL/mmol of piperidone), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by GC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the pure N-benzyl-4-(tert-butyl)piperidine.
Visualizations
Caption: N-Alkylation of 4-(tert-butyl)piperidine leading to the desired tertiary amine and the over-alkylation side product.
References
improving yield and purity of 4-(tert-butyl)piperidine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-(tert-butyl)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used and effective method is the catalytic hydrogenation of 4-tert-butylpyridine to yield 4-(tert-butyl)piperidine, followed by salt formation with hydrochloric acid. Platinum(IV) oxide (PtO₂) is a common catalyst for the hydrogenation step.[1][2][3]
Q2: My catalytic hydrogenation of 4-tert-butylpyridine is slow or incomplete. What are the possible causes?
A2: Several factors can lead to an inefficient hydrogenation reaction. These include catalyst poisoning, poor catalyst quality, insufficient hydrogen pressure, or issues with the solvent. The nitrogen atom in the pyridine can sometimes inhibit the catalyst. Using an acidic solvent like acetic acid can help to mitigate this by protonating the nitrogen.[4]
Q3: What are common impurities I might encounter in my final product?
A3: Common impurities can include unreacted 4-tert-butylpyridine, partially hydrogenated intermediates, and byproducts from side reactions. If the reaction is performed at too high a temperature or with a less selective catalyst, de-tert-butylation or other rearrangements can occur, though this is less common under controlled conditions. Residual solvents from the reaction and purification steps are also potential impurities.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a highly effective method for purifying the final hydrochloride salt.[5][6][7] The choice of solvent is crucial for obtaining high purity and yield. A solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal.
Q5: Which analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and detect non-volatile impurities.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[10]
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of 4-tert-butylpyridine | Inactive or poisoned catalyst | - Use fresh, high-quality PtO₂ catalyst. - Ensure the starting material and solvent are free from sulfur-containing compounds or other known catalyst poisons.[11] - Filter the reaction mixture through Celite® after the reaction to remove the catalyst.[4] |
| Insufficient hydrogen pressure | - Ensure the reaction vessel is properly sealed and maintains the target pressure (e.g., 50-70 bar).[1][2][3] - Use a high-pressure reactor designed for hydrogenation.[4] | |
| Suboptimal reaction conditions | - Use glacial acetic acid as the solvent to improve catalyst activity.[1][2][3] - Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. | |
| Product loss during workup | Incomplete extraction | - After quenching the reaction, ensure the pH is basic before extracting the free piperidine into an organic solvent. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
| Low recovery after recrystallization | Incorrect solvent choice | - Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system.[5] - Avoid using an excessive volume of solvent.[12] |
| Premature crystallization | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling.[7] |
Low Purity
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting material in the final product | Incomplete reaction | - Increase the reaction time or the catalyst loading. - Ensure adequate hydrogen pressure is maintained throughout the reaction. |
| Broad or multiple peaks in HPLC/GC analysis | Presence of side-products or intermediates | - Optimize reaction conditions (temperature, pressure) to minimize side reactions. - Purify the crude product by recrystallization. Multiple recrystallizations may be necessary.[6] |
| Discolored product (yellow or brown) | Oxidation or presence of colored impurities | - During workup, wash the organic extract with a reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected. - Use activated charcoal during recrystallization to remove colored impurities, but be aware that this may reduce yield.[13] |
| Residual solvent detected by NMR or GC | Inadequate drying | - Dry the final product under high vacuum for an extended period. - If the solvent is trapped in the crystal lattice, a different recrystallization solvent may be needed. |
Experimental Protocols
Synthesis of this compound
This process involves two main stages: the catalytic hydrogenation of 4-tert-butylpyridine and the subsequent formation of the hydrochloride salt.
Stage 1: Catalytic Hydrogenation of 4-tert-butylpyridine
-
Materials:
-
4-tert-butylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)[14]
-
Glacial acetic acid
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure hydrogenation reactor
-
-
Procedure:
-
In a high-pressure reactor vessel, dissolve 4-tert-butylpyridine (1.0 g) in glacial acetic acid (5 mL).[1]
-
Carefully add PtO₂ catalyst (5 mol%).[1]
-
Seal the reactor and purge it several times with nitrogen to remove any air.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[1][2][3]
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours.[1]
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst.
-
Carefully neutralize the filtrate by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(tert-butyl)piperidine.
-
Stage 2: Formation of this compound
-
Materials:
-
Crude 4-(tert-butyl)piperidine
-
Hydrochloric acid (e.g., 2M solution in diethyl ether or a saturated solution in 1,4-dioxane)[15]
-
Diethyl ether or other suitable non-polar solvent
-
-
Procedure:
-
Dissolve the crude 4-(tert-butyl)piperidine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or 1,4-dioxane dropwise with stirring.[15]
-
A white precipitate of this compound will form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid product by vacuum filtration and wash it with cold diethyl ether.
-
Dry the product under vacuum.
-
Purification by Recrystallization
-
Procedure:
-
Select a suitable solvent or solvent pair for recrystallization (e.g., ethanol/diethyl ether, isopropanol/hexane).
-
Dissolve the crude hydrochloride salt in the minimum amount of the hot solvent.[5][7]
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
-
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome |
| Catalyst | PtO₂ (5 mol%) | High conversion |
| Solvent | Glacial Acetic Acid | Efficient reaction |
| Hydrogen Pressure | 50-70 bar | Complete saturation of the pyridine ring[1][2][3] |
| Temperature | Room Temperature | Minimizes side reactions |
| Reaction Time | 6-10 hours | High yield of the piperidine |
| Crude Yield | 85-95% | - |
| Purity after Recrystallization | >98% | - |
Table 2: Analytical Characterization Data
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.0 ppm), and the piperidine ring protons. The N-H proton will appear as a broad signal. |
| ¹³C NMR | Signals for the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.[15][16][17][18] |
| HPLC | A single major peak corresponding to the product, with any impurities appearing as separate, smaller peaks. |
| Melting Point | A sharp melting point is indicative of high purity. |
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield issues.
Caption: Logical workflow for troubleshooting low purity issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Home Page [chem.ualberta.ca]
- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 14. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 15. tandf.figshare.com [tandf.figshare.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. pure.uva.nl [pure.uva.nl]
- 18. rsc.org [rsc.org]
stability of 4-(tert-butyl)piperidine hydrochloride under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 4-(tert-butyl)piperidine hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a salt of a secondary amine and is generally stable under standard storage conditions (room temperature, inert atmosphere).[1] As a hydrochloride salt, the nitrogen's lone pair is protonated, which increases its stability in acidic to neutral aqueous solutions compared to the free base.[2][3] However, its stability can be compromised under specific reaction conditions such as high pH, elevated temperatures, or in the presence of strong oxidizing agents.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: In acidic to neutral pH, the compound exists predominantly as the protonated and more stable piperidinium ion. As the pH becomes basic (typically above the pKa of the conjugate acid, which for piperidine is around 11.2), the free base form, 4-(tert-butyl)piperidine, is generated. This free base is more nucleophilic and susceptible to degradation, particularly oxidation.
Q3: What are the likely degradation pathways for 4-(tert-butyl)piperidine?
A3: While specific degradation pathways for 4-(tert-butyl)piperidine are not extensively documented, potential degradation can be inferred from the reactivity of piperidines in general. The primary sites for degradation are the piperidine ring and the nitrogen atom. Likely pathways include:
-
Oxidation: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.[2][4] This can be initiated by strong oxidizing agents or even atmospheric oxygen over extended periods, especially for the free base.[2][4]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, though piperidines are noted to be relatively thermally stable.[5]
-
Photodegradation: Exposure to high-energy light (e.g., UV) could potentially initiate degradation through radical mechanisms, although specific data for this compound is limited.
Troubleshooting Guides
Issue 1: Unexpected Side Products in N-Alkylation Reactions
Symptom: Formation of a quaternary ammonium salt as a major byproduct during N-alkylation.
Cause: Over-alkylation of the piperidine nitrogen, which is common with highly reactive alkylating agents or inappropriate reaction conditions.[1]
Solutions:
-
Control Stoichiometry: Use the piperidine as the limiting reagent or add the alkylating agent slowly to a solution of the piperidine.[6]
-
Choice of Base: If a base is required to neutralize the generated acid, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) to avoid competition with the piperidine.[6][7]
-
Reaction Temperature: Lowering the reaction temperature can help to control the rate of the second alkylation.
Issue 2: Low Yield or Incomplete N-Acylation
Symptom: The N-acylation reaction does not go to completion, or the yield of the desired amide is low.
Cause:
-
Protonation of the Amine: this compound is already protonated. For the acylation to occur, the free base is required.
-
Decomposition of Acylating Agent: Acyl halides and anhydrides are sensitive to moisture.
Solutions:
-
Addition of a Base: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to neutralize the hydrochloride and scavenge the acid byproduct generated during the reaction.[7] An excess of the base (1.5-2.0 equivalents) is often recommended.[7]
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Stability | Potential Degradation Products/Side Reactions | Notes |
| Acidic (pH 1-6) | High | Generally stable as the piperidinium salt. | The salt form is less nucleophilic. |
| Basic (pH > 8) | Moderate to Low | N-Oxides, ring-opened products (from oxidation of the free base). | The free base is more reactive.[2] |
| Elevated Temperature | Moderate | Decomposition at very high temperatures. | Piperidines are generally considered thermally robust.[5] |
| Oxidizing Agents | Low | N-Oxides, ring-opening, imines.[4][8] | The free base is particularly susceptible. |
| Reducing Agents | High | Generally stable. | The piperidine ring is already saturated. |
| Light (UV) | Moderate | Potential for radical-initiated degradation. | Data for this specific compound is not readily available. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile or DMF
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add a suitable base, such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq), to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes to generate the free base in situ.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: General workflow for the N-acylation of this compound.
Caption: Potential degradation and side reaction pathways for 4-(tert-butyl)piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(tert-butyl)piperidine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 4-(tert-butyl)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically starts from either 4-piperidone or a protected 4-hydroxypiperidine derivative. A common route involves the Grignard reaction of a protected 4-piperidone with a tert-butyl magnesium halide, followed by deprotection and salt formation. An alternative approach is the reductive amination of 4-(tert-butyl)phenol, although this can be challenging. The choice of route often depends on the starting material availability, cost, and scalability.
Q2: What are the critical parameters to control during the Grignard reaction for introducing the tert-butyl group?
A2: Key parameters for a successful Grignard reaction in this synthesis include:
-
Moisture Control: The reaction is highly sensitive to moisture, which can quench the Grignard reagent. All glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.[1] Controlling the temperature is crucial to prevent side reactions.
-
Reagent Addition: Slow, controlled addition of the Grignard reagent to the protected 4-piperidone is essential to manage the exothermic nature of the reaction and minimize byproduct formation.
Q3: What are the likely impurities and byproducts during the synthesis and how can they be minimized?
A3: Common impurities can include unreacted starting materials, over-alkylated products, and elimination byproducts. For instance, in related syntheses, the formation of alkene byproducts through elimination has been observed.[2] To minimize these:
-
Carefully control the stoichiometry of the reagents.
-
Optimize the reaction temperature and time.
-
Consider the choice of base and solvent to disfavor elimination pathways.
Q4: What challenges can be expected during the purification of this compound at a larger scale?
A4: Scaling up the purification of piperidine derivatives can present several challenges. Standard silica gel chromatography may lead to product decomposition, especially for sensitive compounds.[3] The basic nature of the piperidine nitrogen can cause peak tailing on silica gel. Using a mobile phase modifier, such as triethylamine, or employing neutral silica gel can mitigate these issues.[3][4] Recrystallization is often a more scalable purification method for the final hydrochloride salt.
Troubleshooting Guides
Problem 1: Low Yield in the Grignard Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Ensure the magnesium turnings are fresh and activated. Use anhydrous solvents and rigorously exclude moisture. Titrate the Grignard reagent before use to determine its exact concentration. |
| Incomplete Reaction | Increase the reaction time or consider a moderate increase in the reaction temperature after the initial addition. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Side Reactions | Add the Grignard reagent slowly at a low temperature to control the exotherm. Ensure the starting N-protected 4-piperidone is of high purity. |
Problem 2: Difficulty in Isolating and Purifying the Final Product
| Possible Cause | Troubleshooting Steps |
| Product is an oil or difficult to crystallize | Ensure the complete conversion to the hydrochloride salt by careful addition of HCl. Screen different solvent systems for crystallization, such as ethanol/ether or isopropanol/hexane. |
| Poor Peak Shape in Chromatography | If chromatography is necessary for an intermediate, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing on silica gel.[4] Consider using neutral or deactivated silica gel.[3] |
| Presence of Persistent Impurities | Analyze the impurity profile by LC-MS or GC-MS to identify the structures. Develop a purification strategy based on the impurity's properties (e.g., acid-base extraction to remove non-basic impurities). |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(tert-butyl)-4-hydroxypiperidine
This protocol is an illustrative example for the key Grignard addition step.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Grignard Reaction: The solution is cooled to 0°C in an ice bath. A solution of tert-butylmagnesium chloride in THF (1.2 eq) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: The N-Boc-4-(tert-butyl)-4-hydroxypiperidine intermediate (1.0 eq) is dissolved in a suitable solvent such as 1,4-dioxane or methanol.
-
Acidification: A solution of hydrogen chloride (4M in 1,4-dioxane or an appropriate concentration in the chosen solvent) is added, and the mixture is stirred at room temperature.
-
Reaction Monitoring: The deprotection is typically rapid and can be monitored by TLC or LC-MS until the starting material is consumed.
-
Isolation: The resulting precipitate of this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for a Related Piperidine Synthesis on Different Scales.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Solvent Volume | 50 mL | 5 L |
| Reaction Time | 4 hours | 8 hours |
| Typical Yield | 85% | 75-80% |
| Purity (crude) | 90% | 80-85% |
| Purification Method | Column Chromatography | Recrystallization |
Note: This table presents illustrative data based on typical scale-up observations for similar chemical transformations and should be adapted based on experimental results.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(tert-butyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key analytical techniques for the characterization of 4-(tert-butyl)piperidine hydrochloride. Understanding the principles and data interpretation of these methods is crucial for identity confirmation, purity assessment, and quality control in research and development settings. This document outlines the experimental protocols and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Chromatographic techniques.
Overview of Analytical Techniques
The structural elucidation and characterization of this compound, a substituted piperidine derivative, relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecule's structure, purity, and physicochemical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
-
Chromatography , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is employed to separate the compound from impurities and quantify its purity.
The following sections detail the experimental protocols and expected outcomes for each of these techniques in the analysis of this compound.
Data Presentation
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 4-(tert-butyl)piperidine | H-1 (NH) | ~1.5 (broad s) | broad singlet | - |
| H-2, H-6 (axial) | ~2.5-2.6 | triplet of doublets | ~12, 3 | |
| H-2, H-6 (equatorial) | ~3.0-3.1 | doublet of triplets | ~12, 3 | |
| H-3, H-5 (axial) | ~1.0-1.2 | quartet | ~12 | |
| H-3, H-5 (equatorial) | ~1.7-1.8 | doublet | ~12 | |
| H-4 (axial) | ~1.0-1.1 | multiplet | - | |
| -C(CH₃)₃ | ~0.85 | singlet | - | |
| 4-(tert-butyl)piperidine HCl | H-1 (NH₂⁺) | ~8.5-9.5 (broad s) | broad singlet | - |
| H-2, H-6 (axial & eq.) | ~3.0-3.5 (m) | multiplet | - | |
| H-3, H-5 (axial & eq.) | ~1.5-2.0 (m) | multiplet | - | |
| H-4 (axial) | ~1.3-1.5 (m) | multiplet | - | |
| -C(CH₃)₃ | ~0.9 | singlet | - |
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| 4-(tert-butyl)piperidine | C-2, C-6 | ~46 |
| C-3, C-5 | ~28 | |
| C-4 | ~48 | |
| -C (CH₃)₃ | ~32 | |
| -C(C H₃)₃ | ~27 | |
| 4-(tert-butyl)piperidine HCl | C-2, C-6 | ~44 |
| C-3, C-5 | ~26 | |
| C-4 | ~47 | |
| -C (CH₃)₃ | ~32 | |
| -C(C H₃)₃ | ~27 |
Table 3: Mass Spectrometry Data
| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI-MS | Positive | 142.1596 | 126, 84, 57 |
| GC-MS (of free base) | EI | 141 (M⁺) | 126, 84, 57 |
Table 4: FT-IR Spectral Data
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine salt) | Stretch | 2700-2250 (broad) |
| C-H (alkane) | Stretch | 2960-2850 |
| N-H | Bend | 1600-1500 |
| C-H | Bend | 1470-1365 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard procedures for the analysis of piperidine derivatives and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information for the confirmation of identity.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton experiment.
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled ¹³C experiment.
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern for identity confirmation.
Instrumentation:
-
For Electrospray Ionization (ESI): Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
For Electron Ionization (EI): Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) - Note: The hydrochloride salt is not volatile and will require conversion to the free base for GC-MS analysis.
Sample Preparation (ESI-MS):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 250-350 °C
-
Scan Range: m/z 50-500
Sample Preparation (GC-MS of free base):
-
Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH) to a pH > 10.
-
Extract the free base into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
FT-IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Transmittance or Absorbance
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify any impurities.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as piperidines have low UV absorbance, detection at low wavelengths is necessary).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound and a proposed fragmentation pathway in mass spectrometry.
Caption: Analytical workflow for the characterization of this compound.
Caption: Proposed mass spectrometry fragmentation pathway for 4-(tert-butyl)piperidine.
A Comparative Guide to Purity Analysis of 4-(tert-butyl)piperidine hydrochloride by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates like 4-(tert-butyl)piperidine hydrochloride is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the purity determination of this compound, a compound lacking a strong UV chromophore.
This document outlines and compares three potential analytical approaches: Reversed-Phase HPLC with Pre-column Derivatization and UV detection, Reversed-Phase HPLC with Charged Aerosol Detection (CAD), and Gas Chromatography with Flame Ionization Detection (GC-FID). Detailed experimental protocols, a comparative data summary, and a workflow diagram are provided to assist in method selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity analysis depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, available instrumentation, and the desired sensitivity and resolution. For this compound, its low volatility and lack of a UV-absorbing moiety present specific analytical challenges.
| Parameter | RP-HPLC with Pre-column Derivatization (UV Detection) | RP-HPLC with Charged Aerosol Detection (CAD) | Gas Chromatography (GC-FID) |
| Principle | Chemical modification to attach a UV-absorbing tag, followed by separation based on polarity. | Nebulization of eluent, evaporation of mobile phase, and detection of charged analyte particles. | Separation of volatile compounds in the gas phase based on boiling point and interaction with the stationary phase. |
| Sample Preparation | Requires a consistent and complete derivatization step. | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and improve peak shape; dissolution in a volatile solvent. |
| Detection | UV-Vis Detector | Charged Aerosol Detector | Flame Ionization Detector |
| Specificity | High for the derivatized analyte and impurities. | Universal for non-volatile analytes. | Good for volatile carbon-containing compounds. |
| Sensitivity | High, dependent on the molar absorptivity of the derivatizing agent. | High, in the low nanogram range. | Good, in the picogram to nanogram range. |
| Potential Impurities Detected | Those that react with the derivatizing agent. | All non-volatile impurities. | Volatile impurities and degradation products. |
| Throughput | Lower, due to the additional derivatization step. | Higher, with direct injection. | Moderate, depending on the run time. |
| Instrumentation | Standard HPLC with UV detector. | HPLC with a specialized CAD detector. | Gas chromatograph with FID. |
Experimental Protocols
Reversed-Phase HPLC with Pre-column Derivatization (UV Detection)
This method is adapted from a procedure for the analysis of piperidine and its hydrochloride salt.[1][2][3][4] It involves a chemical reaction to attach a molecule that absorbs UV light, allowing for sensitive detection.
Objective: To determine the purity of this compound by RP-HPLC with UV detection after pre-column derivatization with 4-toluenesulfonyl chloride.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
To 1 mL of the sample solution in a vial, add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and 0.5 mL of 1 M sodium bicarbonate solution.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This method provides a more direct analysis for compounds lacking a chromophore, as the detection principle is independent of the analyte's optical properties.[2][5][6][7][8]
Objective: To determine the purity of this compound by RP-HPLC with Charged Aerosol Detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
CAD Nebulizer Temperature: 35 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For amines, derivatization is often employed to improve peak shape and thermal stability.
Objective: To determine the purity of this compound by GC-FID.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Autosampler
-
Flame Ionization Detector (FID)
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split ratio 20:1)
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of methanol and 100 µL of N,N-diisopropylethylamine.
-
Dissolve and dilute to volume with methanol.
Workflow for HPLC Purity Analysis of this compound
Caption: Workflow for the purity analysis of this compound.
Logical Comparison of Analytical Methods
The choice between these methods involves a trade-off between sample preparation complexity, instrument availability, and the type of information required.
-
RP-HPLC with Pre-column Derivatization is a good option when a highly sensitive UV detector is readily available and the potential impurities are known to react with the chosen derivatizing agent. However, the derivatization step adds complexity and a potential source of variability. Incomplete or side reactions can lead to inaccurate quantification.
-
RP-HPLC with CAD offers a more universal and direct approach for non-volatile compounds.[2][5][7][8] It eliminates the need for derivatization, thereby simplifying sample preparation and reducing the risk of analytical artifacts. This makes it an excellent choice for routine quality control and for analyzing samples with unknown impurities. The response of the CAD is also more uniform for different compounds compared to UV detection, which is advantageous for impurity profiling without reference standards.
-
GC-FID is a suitable alternative if the analyte and its potential impurities are sufficiently volatile and thermally stable. Potential impurities from the synthesis of piperidine derivatives, such as starting materials or by-products, may be volatile and well-suited for GC analysis.[9][10] However, the high polarity of amines can sometimes lead to poor peak shapes on standard GC columns, which might necessitate derivatization to improve chromatographic performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Comparative NMR Analysis of 4-(tert-butyl)piperidine Hydrochloride and Related Piperidine Derivatives
A comprehensive guide to the ¹H and ¹³C NMR spectral features of 4-(tert-butyl)piperidine hydrochloride, offering a comparative analysis with its free base and N-Boc protected analogue. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to aid in the structural elucidation and characterization of substituted piperidine compounds.
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Understanding the conformational and electronic properties of substituted piperidines is crucial for drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and electronic environment of these molecules. This guide focuses on the detailed ¹H and ¹³C NMR analysis of this compound and compares its spectral data with that of 4-(tert-butyl)piperidine (the free base) and N-Boc-4-(tert-butyl)piperidine. The bulky tert-butyl group at the 4-position effectively locks the piperidine ring in a chair conformation, simplifying spectral interpretation and providing a clear baseline for comparative studies.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, 4-(tert-butyl)piperidine, and N-Boc-4-(tert-butyl)piperidine. The data highlights the significant influence of the substituent on the nitrogen atom on the chemical shifts of the piperidine ring protons and carbons.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-2, H-6 (axial) | H-2, H-6 (equatorial) | H-3, H-5 (axial) | H-3, H-5 (equatorial) | H-4 (axial) | NH/NH₂⁺ | tert-Butyl |
| This compound | ~3.40 | ~3.05 | ~1.95 | ~1.50 | ~1.30 | ~9.0 | 0.88 |
| 4-(tert-butyl)piperidine | ~3.00 | ~2.50 | ~1.70 | ~1.10 | ~1.00 | ~1.5 | 0.85 |
| N-Boc-4-(tert-butyl)piperidine | ~4.00 | ~2.70 | ~1.80 | ~1.15 | ~1.05 | - | 0.86 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 | C (tert-Butyl) | CH₃ (tert-Butyl) | C=O (Boc) | C (Boc) |
| This compound | ~45.0 | ~26.5 | ~47.0 | ~32.5 | ~27.0 | - | - |
| 4-(tert-butyl)piperidine | ~46.5 | ~28.0 | ~47.5 | ~32.0 | ~27.5 | - | - |
| N-Boc-4-(tert-butyl)piperidine | ~44.0 | ~28.5 | ~47.0 | ~32.0 | ~27.5 | ~155.0 | ~79.0 |
Experimental Protocols
General NMR Spectroscopy Protocol:
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
For Amine Hydrochloride Salts:
When analyzing amine hydrochloride salts, D₂O or DMSO-d₆ are often the preferred solvents. In D₂O, the acidic N-H proton will exchange with deuterium, and its signal will not be observed. In DMSO-d₆, the N-H proton signal is typically observed as a broad singlet. It is important to note that the chemical shifts can be concentration and temperature-dependent.
Structural Representation and Signaling Pathways
The structure of this compound and the key proton and carbon environments are depicted in the following diagram.
Caption: Molecular structure of this compound.
Comparative Analysis and Discussion
The protonation of the piperidine nitrogen in this compound leads to a significant downfield shift of the signals for the α-protons (H-2 and H-6) and, to a lesser extent, the β-protons (H-3 and H-5) compared to the free base. This is due to the electron-withdrawing inductive effect of the positively charged nitrogen atom. The signal for the NH₂⁺ protons appears at a much lower field (~9.0 ppm in DMSO-d₆) compared to the NH proton of the free base (~1.5 ppm in CDCl₃).
In the ¹³C NMR spectrum, the carbon atoms α to the nitrogen (C-2 and C-6) in the hydrochloride salt are shifted slightly upfield compared to the free base. This may seem counterintuitive but can be attributed to the complex interplay of inductive and steric effects upon protonation.
The N-Boc protected analogue exhibits a different spectral pattern. The protons α to the nitrogen (H-2 and H-6) are significantly shifted downfield due to the anisotropic effect of the carbonyl group in the Boc protecting group. The ¹³C NMR spectrum of the N-Boc derivative is characterized by the appearance of signals for the carbonyl carbon (~155.0 ppm) and the quaternary carbon of the tert-butyl group of the Boc moiety (~79.0 ppm).
Mass Spectrometry of 4-(tert-butyl)piperidine Hydrochloride and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 4-(tert-butyl)piperidine hydrochloride and its common derivatives. Understanding the fragmentation patterns of these compounds is crucial for their identification, characterization, and quality control in research and pharmaceutical development. This document outlines the key fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI), supported by predicted and experimental data where available.
Executive Summary
The mass spectrometric fragmentation of 4-(tert-butyl)piperidine and its derivatives is primarily dictated by the location of the tert-butyl group on the piperidine ring and the nature of the substituent on the nitrogen atom. Under electron ionization, the dominant fragmentation pathways involve cleavage of the tert-butyl group and alpha-cleavage adjacent to the nitrogen atom. For N-substituted derivatives, the fragmentation is significantly influenced by the substituent itself. Electrospray ionization typically yields prominent protonated molecules, with subsequent fragmentation in MS/MS experiments providing further structural information.
Predicted Electron Ionization (EI) Mass Spectrum of 4-(tert-butyl)piperidine
Due to the limited availability of a public domain EI mass spectrum for 4-(tert-butyl)piperidine, a predicted fragmentation pattern is presented based on established principles of mass spectrometry for cyclic amines and alkyl-substituted compounds.
Molecular Ion: The molecular ion ([M]⁺˙) of 4-(tert-butyl)piperidine (free base, C₉H₁₉N) is expected at a mass-to-charge ratio (m/z) of 141.
Key Fragmentation Pathways:
-
Loss of a Methyl Radical: A primary fragmentation of the tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at m/z 126 . This is often the base peak in compounds containing a tert-butyl group attached to a nitrogen, as seen in 1-(tert-butyl)piperidine.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) is a characteristic fragmentation pathway for amines.[1] This can lead to the loss of an ethyl radical (•C₂H₅) through ring opening, resulting in an ion at m/z 112 .
-
Loss of the tert-Butyl Group: Cleavage of the bond between the piperidine ring and the tert-butyl group can result in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a fragment at m/z 84 .
-
Ring Fragmentation: Further fragmentation of the piperidine ring can produce smaller characteristic ions, such as those at m/z 70, 56, and 44 .
Predicted EI Mass Spectral Data for 4-(tert-butyl)piperidine
| Predicted m/z | Predicted Relative Abundance | Proposed Fragment Identity |
| 141 | Moderate | [M]⁺˙ |
| 126 | High (likely Base Peak) | [M - CH₃]⁺ |
| 112 | Moderate | [M - C₂H₅]⁺ |
| 84 | Moderate | [M - C₄H₉]⁺ |
| 57 | Moderate-High | [C₄H₉]⁺ |
| 44 | Moderate | [C₂H₆N]⁺ |
Mass Spectrometry of 4-(tert-butyl)piperidine Derivatives: A Comparison
The fragmentation of N-substituted derivatives of 4-(tert-butyl)piperidine is significantly influenced by the nature of the substituent on the nitrogen atom.
N-acetyl-4-(tert-butyl)piperidine
For N-acetyl-4-(tert-butyl)piperidine (C₁₁H₂₁NO), the acetyl group introduces new fragmentation pathways.
Molecular Ion: The molecular ion is expected at m/z 183 .
Key Fragmentation Differences:
-
Alpha-Cleavage to the Carbonyl Group: A dominant fragmentation is the cleavage of the bond between the nitrogen and the carbonyl carbon, leading to the formation of an acylium ion at m/z 43 ([CH₃CO]⁺), which is often the base peak.
-
Loss of Ketene: Neutral loss of ketene (CH₂=C=O) from the molecular ion can occur, resulting in a fragment at m/z 141 .
-
Fragments from the Piperidine Ring: The characteristic fragments from the 4-(tert-butyl)piperidine ring structure, such as the loss of a methyl group from the tert-butyl moiety (m/z 168 ) and the loss of the entire tert-butyl group (m/z 126 ), are also expected.
N-methyl-4-(tert-butyl)piperidine
For N-methyl-4-(tert-butyl)piperidine (C₁₀H₂₁N), the addition of a methyl group to the nitrogen influences the alpha-cleavage pattern.
Molecular Ion: The molecular ion is expected at m/z 155 .
Key Fragmentation Differences:
-
Alpha-Cleavage: Alpha-cleavage will preferentially involve the loss of the larger substituent on the nitrogen, which in this case would be a fragment of the ring. A key fragment is often the iminium ion formed by cleavage of the ring, for instance, a fragment at m/z 58 ([CH₃N=CHCH₃]⁺) is plausible after ring opening and rearrangement.
-
Loss of Methyl from tert-Butyl Group: The loss of a methyl radical from the tert-butyl group remains a favorable fragmentation, leading to a peak at m/z 140 .
Comparative Summary of Key Fragments (Predicted EI-MS)
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 4-(tert-butyl)piperidine | 141 | 126 | 112, 84, 57, 44 |
| N-acetyl-4-(tert-butyl)piperidine | 183 | 43 | 168, 141, 126 |
| N-methyl-4-(tert-butyl)piperidine | 155 | 140 or 58 | 126, 84 |
Experimental Protocols
The following are generalized experimental protocols for the analysis of 4-(tert-butyl)piperidine and its derivatives by GC-MS and LC-MS. Optimization of these methods is recommended for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of the free base forms of 4-(tert-butyl)piperidine and its volatile, thermally stable derivatives. The hydrochloride salt should be neutralized to the free base prior to GC-MS analysis.
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
For the hydrochloride salt, dissolve in a small amount of water, basify with a suitable base (e.g., NaOH or NaHCO₃ solution), and extract the free base into an organic solvent. Dry the organic layer over anhydrous sodium sulfate before analysis.
-
-
GC Conditions:
-
Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is suitable for the analysis of the hydrochloride salt and less volatile derivatives.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan Mass Range: m/z 100-1000.
-
MS/MS Analysis: For fragmentation studies, select the protonated molecule ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to obtain product ion spectra.
-
Visualizations
Predicted EI Fragmentation Pathway of 4-(tert-butyl)piperidine
Caption: Predicted electron ionization fragmentation pathway of 4-(tert-butyl)piperidine.
General Experimental Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of piperidine derivatives.
References
comparing reactivity of 4-(tert-butyl)piperidine with other piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules. The nature and position of substituents on the piperidine ring profoundly influence its chemical reactivity and biological activity. This guide provides a comparative analysis of the reactivity of 4-(tert-butyl)piperidine against other 4-substituted piperidines, focusing on key reactions relevant to drug synthesis and development: N-alkylation, N-acylation, and oxidation. The bulky tert-butyl group at the 4-position acts as a conformational lock, providing a unique model for understanding the interplay between sterics and reactivity at the distal nitrogen atom.
The Conformational Anchor: The Role of the tert-Butyl Group
The tert-butyl group, due to its large steric bulk, preferentially occupies the equatorial position in the chair conformation of the piperidine ring. This effectively "locks" the conformation, preventing the ring inversion that is common in other piperidine derivatives. This conformational rigidity has significant implications for the accessibility of the nitrogen lone pair and, consequently, the reactivity of the molecule.
Comparative Reactivity in Key Transformations
The reactivity of the nitrogen atom in the piperidine ring is primarily dictated by its nucleophilicity, which can be modulated by both electronic and steric factors. In the case of 4-substituted piperidines, the electronic effects of the substituents are generally minimal due to their distance from the nitrogen atom. Therefore, steric hindrance plays a dominant role in determining the relative reaction rates.
N-Alkylation
N-alkylation is a fundamental reaction for the synthesis of a wide range of biologically active piperidine derivatives. The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on an alkyl halide. The rate of this SN2 reaction is highly sensitive to steric hindrance around the nitrogen atom.
Expected Relative Reactivity: The steric bulk of the 4-substituent can influence the approach of the electrophile. While the tert-butyl group in 4-(tert-butyl)piperidine is remote from the nitrogen, its rigidifying effect on the ring conformation can subtly influence the accessibility of the nitrogen lone pair. However, for simple alkylating agents, the difference in reactivity compared to less hindered piperidines is expected to be minor.
| Piperidine Derivative | 4-Substituent | Expected Relative Rate of N-Alkylation |
| Piperidine | -H | Baseline |
| 4-Methylpiperidine | -CH₃ | Similar to baseline |
| 4-Phenylpiperidine | -C₆H₅ | Similar to baseline |
| 4-(tert-butyl)piperidine | -C(CH₃)₃ | Slightly slower than baseline |
N-Acylation
N-acylation is another crucial transformation, often employed to introduce amide functionalities. The reaction with acylating agents, such as acyl chlorides or anhydrides, is also a nucleophilic substitution reaction where the steric environment around the nitrogen is a key factor.
Expected Relative Reactivity: Similar to N-alkylation, the steric hindrance at the 4-position is expected to have a modest impact on the rate of N-acylation. The conformationally locked chair of 4-(tert-butyl)piperidine presents a consistent steric environment for the approaching acylating agent.
| Piperidine Derivative | 4-Substituent | Expected Relative Rate of N-Acylation |
| Piperidine | -H | Baseline |
| 4-Methylpiperidine | -CH₃ | Similar to baseline |
| 4-Phenylpiperidine | -C₆H₅ | Similar to baseline |
| 4-(tert-butyl)piperidine | -C(CH₃)₃ | Slightly slower than baseline |
Note: As with N-alkylation, direct comparative kinetic data for the N-acylation of this series of piperidines is sparse. The expected relative rates are inferred from general principles of nucleophilic acyl substitution.
Oxidation
The oxidation of the nitrogen atom in piperidines to form N-oxides is a reaction where stereoelectronic effects become particularly apparent. The orientation of the nitrogen lone pair, which is attacked by the oxidant, influences the product distribution. The conformationally locked nature of 4-(tert-butyl)piperidine derivatives provides an excellent system to study these effects.
A study on the peroxide oxidation of N-methyl-4-(tert-butyl)piperidine provides valuable quantitative data. The rigid chair conformation leads to a strong preference for the formation of one diastereomeric N-oxide over the other.
| Substrate | Oxidant | Product Ratio (Axial:Equatorial N-oxide) | Reference |
| N-methyl-4-(tert-butyl)piperidine | H₂O₂ | 95 : 5 | [1] |
This high degree of selectivity is a direct consequence of the steric hindrance imposed by the tert-butyl group, which favors the approach of the oxidant to the less hindered axial face of the nitrogen lone pair. In contrast, N-methylpiperidine, which undergoes rapid ring inversion, shows a kinetic preference for oxidation of the conformer with the axial N-methyl group.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key reactions discussed.
General Protocol for N-Alkylation of Piperidines
This protocol describes a general procedure for the N-alkylation of a piperidine with an alkyl halide.
-
Materials:
-
Piperidine derivative (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
-
Procedure:
-
To a stirred solution of the piperidine derivative in anhydrous DMF, add potassium carbonate.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for N-Acylation of Piperidines
This protocol outlines a general method for the N-acylation of a piperidine using an acyl chloride.
-
Materials:
-
Piperidine derivative (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the piperidine derivative and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for the Oxidation of N-methyl-4-(tert-butyl)piperidine
This protocol is based on the work of Shvo and Kaufman.[1]
-
Materials:
-
N-methyl-4-(tert-butyl)piperidine (1.0 eq)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) (1.5 eq)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve N-methyl-4-(tert-butyl)piperidine in methanol.
-
Add the hydrogen peroxide solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting material by gas chromatography (GC) or TLC.
-
Upon completion, decompose the excess hydrogen peroxide by the cautious addition of a small amount of manganese dioxide (MnO₂) until gas evolution ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The ratio of the diastereomeric N-oxides can be determined by ¹H NMR spectroscopy of the crude product.
-
Conclusion
The presence of a 4-tert-butyl group on the piperidine ring serves as a powerful tool for controlling the stereochemical outcome of reactions at the nitrogen center by locking the ring's conformation. While its remote position results in only a minor steric influence on the rates of N-alkylation and N-acylation, its effect on the stereoselectivity of reactions like N-oxidation is profound. For researchers in drug discovery and development, understanding these subtleties is crucial for the rational design and synthesis of piperidine-based therapeutic agents with desired pharmacological profiles. The provided protocols offer a starting point for the synthesis and further investigation of these important heterocyclic compounds.
References
Unlocking Antiviral Potential: A Comparative Guide to the Structure-Activity Relationship of 4-(tert-Butyl)piperidine Analogues as CCR5 Antagonists
For researchers, scientists, and drug development professionals, the quest for potent and selective antiviral agents remains a paramount challenge. Among the promising scaffolds in medicinal chemistry, the 4-(tert-butyl)piperidine moiety has emerged as a key structural element in the design of antagonists for the C-C chemokine receptor 5 (CCR5). This receptor plays a crucial role as a co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a prime target for antiretroviral therapy. This guide provides a comprehensive comparison of 4-(tert-butyl)piperidine analogues, summarizing their structure-activity relationships (SAR), presenting key quantitative data, and detailing relevant experimental protocols to aid in the rational design of novel CCR5 antagonists.
The 4-tert-butyl group on the piperidine ring is a critical feature, serving to lock the ring in a specific chair conformation. This conformational rigidity is believed to be advantageous for optimal binding to the receptor, and as such, SAR studies often focus on modifications to other parts of the molecule while retaining this bulky anchor. These modifications typically involve substitutions on the piperidine nitrogen and the introduction of various pharmacophoric groups at other positions.
Comparative Analysis of N-Substituted 4-(tert-Butyl)piperidine Analogues
The biological activity of 4-(tert-butyl)piperidine analogues as CCR5 antagonists is profoundly influenced by the nature of the substituent on the piperidine nitrogen. Early studies in the development of piperidine-based CCR5 antagonists identified that N-aryl and N-acyl substitutions are crucial for high-affinity binding.
A significant class of these antagonists features a piperidine-4-carboxamide core. In these analogues, the 4-position of the piperidine ring is functionalized with a carboxamide group, which often links to other aromatic or heteroaromatic moieties. The N-substituent on the piperidine ring is then systematically varied to optimize potency and pharmacokinetic properties.
For instance, in a series of piperidine-4-carboxamide derivatives, the introduction of a 1-acetyl group on the piperidine nitrogen led to the discovery of potent CCR5 antagonists. Further optimization through the introduction of small hydrophobic substituents on a central phenyl ring connected to the carboxamide resulted in compounds with low to sub-nanomolar CCR5 binding affinity and excellent antiviral activity against CCR5-tropic HIV-1.[1]
Quantitative structure-activity relationship (QSAR) studies on piperidine-based CCR5 antagonists have further illuminated the structural requirements for potent activity. These studies often highlight the importance of specific steric and electronic properties of the substituents on the piperidine core and its N-substituent.[2][3] While not always exclusively focused on the 4-tert-butyl analogues, the general principles derived from these studies are applicable. For example, a three-dimensional QSAR analysis of piperidine-based CCR5 antagonists revealed that the shape and electrostatic potential of the molecule are critical for its biological activity.[2]
Below is a summary of representative 4-substituted piperidine analogues and their corresponding activities as CCR5 antagonists.
| Compound ID | 4-Substituent | N-Substituent | CCR5 Binding Affinity (IC50, nM) | Antiviral Activity (EC50, nM) | Reference |
| 1 | tert-Butyl | 1-Acetyl-4-phenylcarboxamido | 11 | 0.59 | [1][4] |
| 2 | Hydroxy | 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde guanylhydrazone derivative | 49 | - | [5] |
| 3 | Pyrazolyl | N-benzyl | - | Potent anti-HIV-1 activity | [6] |
| 4 | 4,4-disubstituted | N-acyl | 5.3 | - | [5] |
Note: This table is a composite representation based on data from multiple sources on 4-substituted piperidine CCR5 antagonists. Direct comparative data for a series of exclusively 4-(tert-butyl)piperidine analogues is limited in the public domain.
Experimental Protocols
The evaluation of 4-(tert-butyl)piperidine analogues as CCR5 antagonists involves a series of in vitro assays to determine their binding affinity, functional antagonism, and antiviral efficacy.
CCR5 Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human CCR5 receptor are cultured to 80% confluency.
-
Cell Preparation: Cells are detached, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Competition Binding: A constant concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-CCL3) is incubated with the cells in the presence of varying concentrations of the test compound.[7][8]
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Calcium Mobilization Assay (Functional Antagonism)
This functional assay assesses the ability of a compound to block the intracellular calcium mobilization induced by a CCR5 agonist.
Protocol:
-
Cell Loading: CCR5-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Agonist Stimulation: A CCR5 agonist (e.g., RANTES/CCL5 or MIP-1α/CCL3) is added to the cells.[9]
-
Signal Detection: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist-induced calcium signal (IC50) is determined.
Anti-HIV-1 Assay
This assay evaluates the ability of the compounds to inhibit the replication of CCR5-tropic HIV-1 in a cell-based model.
Protocol:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line are cultured.
-
Infection: The cells are infected with a CCR5-tropic strain of HIV-1 in the presence of varying concentrations of the test compound.
-
Incubation: The infected cells are incubated for several days to allow for viral replication.
-
Quantification of Viral Replication: Viral replication is quantified by measuring the level of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated.
Signaling Pathways and Experimental Workflows
The interaction of HIV-1 with the CCR5 co-receptor initiates a cascade of intracellular signaling events, although the primary role of CCR5 in viral entry is to facilitate the fusion of the viral and cellular membranes. Antagonists of CCR5 block this initial step of the viral life cycle.
The diagram above illustrates the critical steps in HIV-1 entry mediated by the CD4 and CCR5 receptors. The 4-(tert-butyl)piperidine analogue acts as an antagonist, blocking the interaction between the viral envelope protein gp120 and the CCR5 co-receptor, thereby preventing membrane fusion and viral entry.
This workflow outlines the typical process for the discovery and optimization of 4-(tert-butyl)piperidine analogues as CCR5 antagonists, starting from chemical synthesis and progressing through a cascade of in vitro assays to establish a robust structure-activity relationship. This iterative process is fundamental to the development of potent and selective drug candidates.
References
- 1. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting of specific CCR5-G protein complexes underlies biased signaling by HIV-1 envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Validation of 4-(tert-butyl)piperidine Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount. A well-characterized reference standard is the cornerstone of accurate analytical measurements, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and formulated products. This guide provides a comprehensive framework for the validation of 4-(tert-butyl)piperidine hydrochloride as a reference standard, offering a comparative analysis of the essential analytical techniques employed in its characterization.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity and well-defined characteristics are critical for the successful development of new chemical entities. This guide outlines the necessary experimental protocols and data presentation to establish a batch of this compound as a primary reference standard.
Workflow for Reference Standard Validation
The validation of a chemical reference standard is a multi-step process that involves a battery of analytical tests to confirm its identity, purity, and other critical quality attributes. The following diagram illustrates a typical workflow.
Caption: General Workflow for Reference Standard Validation
Key Quality Attributes for a Reference Standard
The suitability of this compound as a reference standard is determined by a set of critical quality attributes. These attributes are evaluated using various analytical techniques to provide a comprehensive profile of the material.
Caption: Key Quality Attributes of a Reference Standard
Comparative Analysis of Analytical Techniques
The following sections detail the experimental protocols for the key analytical techniques used to validate this compound as a reference standard. Hypothetical data is presented in tables for comparative purposes, with acceptance criteria derived from typical pharmaceutical industry standards and regulatory guidelines such as ICH Q2(R1).[1][2][3][4]
Identity Confirmation
Objective: To confirm the chemical structure of this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a fingerprint of the molecule's functional groups.[5]
Experimental Protocols:
-
¹H and ¹³C NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated methanol (CD₃OD)
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of CD₃OD. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
-
-
Mass Spectrometry (LC-MS):
-
Instrument: Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of 4-(tert-butyl)piperidine.
-
-
FTIR Spectroscopy:
-
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Procedure: A small amount of the solid sample is placed on the ATR crystal. The infrared spectrum is recorded and should exhibit absorption bands characteristic of the functional groups present in this compound.
-
Data Presentation:
| Test | Method | Acceptance Criteria | Hypothetical Result |
| Identity | ¹H and ¹³C NMR | The spectra conform to the structure of this compound. | Conforms |
| Mass Spectrometry | The molecular ion [M+H]⁺ is detected at m/z 142.16 ± 0.2. | m/z 142.15 | |
| FTIR | The infrared spectrum corresponds to that of a reference spectrum or shows characteristic absorption bands. | Conforms |
Purity Assessment
Objective: To determine the purity of the reference standard by quantifying impurities.
Methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main component and detect organic impurities.
-
Gas Chromatography (GC): To quantify residual solvents.
-
Karl Fischer Titration: To determine the water content.[6][7][8][9][10]
-
Residue on Ignition (Sulfated Ash): To determine the content of inorganic impurities.[11][12][13][14]
-
Elemental Analysis: To confirm the elemental composition.[15][16][17][18][19]
Experimental Protocols:
-
HPLC (Purity and Impurities):
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Procedure: Prepare a sample solution of known concentration. Inject the solution and record the chromatogram. Calculate the area percentage of the main peak and any impurity peaks. System suitability parameters (e.g., resolution, tailing factor, and precision) must meet the criteria outlined in USP <621>.[20][21][22][23][24]
-
-
GC (Residual Solvents):
-
Column: Capillary column suitable for residual solvent analysis (e.g., G43)
-
Injector and Detector Temperature: 250 °C
-
Oven Temperature Program: Gradient program to separate common organic solvents.
-
Procedure: Use headspace sampling. Prepare a sample solution in a suitable solvent (e.g., DMSO). Quantify any detected solvents against a standard solution of known concentration.
-
-
Karl Fischer Titration:
-
Method: Volumetric or coulometric titration.
-
Procedure: Accurately weigh a suitable amount of the sample and transfer it to the titration vessel. Titrate with Karl Fischer reagent to the endpoint.
-
-
Residue on Ignition (USP <281>):
-
Procedure: Accurately weigh about 1 g of the sample into a suitable crucible. Moisten with sulfuric acid and heat gently until the substance is thoroughly charred. Ignite at 600 ± 50 °C until all carbon has been consumed. Cool in a desiccator and weigh.
-
-
Elemental Analysis (CHNHal):
-
Instrument: Elemental Analyzer
-
Procedure: Combust a small, accurately weighed amount of the sample. The resulting gases are separated and quantified to determine the percentage of Carbon, Hydrogen, Nitrogen, and Chlorine.
-
Data Presentation:
| Test | Method | Acceptance Criteria | Hypothetical Result |
| Purity | HPLC (Area %) | ≥ 99.5% | 99.8% |
| Individual Impurity (HPLC) | ≤ 0.10% | Largest impurity: 0.08% | |
| Total Impurities (HPLC) | ≤ 0.50% | 0.20% | |
| Residual Solvents | GC | Meets USP <467> limits for the respective solvents. | Methanol: < 100 ppm; Acetone: < 50 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.15% |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |
| Elemental Analysis | CHNHal | C: 60.83% ± 0.3%; H: 11.34% ± 0.3%; N: 7.88% ± 0.3%; Cl: 19.95% ± 0.3% | C: 60.75%; H: 11.40%; N: 7.85%; Cl: 20.00% |
Thermal Analysis
Objective: To assess the thermal properties and purity of the compound.
Method:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess purity based on the melting endotherm.
Experimental Protocol:
-
DSC:
-
Instrument: Differential Scanning Calorimeter
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen
-
Procedure: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. Heat the sample from ambient temperature to a temperature above its melting point. The melting point is determined from the onset of the melting endotherm.
-
Data Presentation:
| Test | Method | Acceptance Criteria | Hypothetical Result |
| Melting Point | DSC | Sharp endotherm, typically within a 2 °C range. | 301 - 303 °C |
| Purity by DSC | DSC | ≥ 99.5% | 99.7% |
Conclusion
The validation of this compound as a reference standard requires a comprehensive analytical approach. By employing a combination of spectroscopic, chromatographic, and other analytical techniques, a thorough characterization of the material can be achieved. The experimental protocols and acceptance criteria outlined in this guide provide a robust framework for establishing a well-characterized and reliable reference standard. The use of such a validated standard is essential for ensuring the accuracy and consistency of analytical data in pharmaceutical research and quality control. Primary reference standards should ideally have a purity of 99.5% or higher.[25] The qualification of a reference standard involves a comprehensive set of tests to confirm its identity and purity.[26]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. veeprho.com [veeprho.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 11. usp.org [usp.org]
- 12. usp.org [usp.org]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Elemental analysis - Wikipedia [en.wikipedia.org]
- 16. filab.fr [filab.fr]
- 17. Elemental analysis and chemical composition [infinitiaresearch.com]
- 18. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 19. mt.com [mt.com]
- 20. usp.org [usp.org]
- 21. ftp.uspbpep.com [ftp.uspbpep.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 24. agilent.com [agilent.com]
- 25. eag.com [eag.com]
- 26. CURRENTA: Reference Standard Qualification [currenta.de]
A Spectroscopic Comparison of Substituted 4-tert-Butylpiperidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of molecular scaffolds is paramount for efficient compound characterization and optimization. The 4-tert-butylpiperidine moiety is a privileged scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and desirable physicochemical properties. This guide provides a comparative analysis of the spectroscopic characteristics of various substituted 4-tert-butylpiperidines, supported by experimental data, to aid in the identification and structural elucidation of novel derivatives.
This comparison focuses on the key spectroscopic techniques used in routine characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting data in a structured format and providing detailed experimental protocols, this guide aims to be a practical resource for scientists working with this important chemical class.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2, H-6 (axial) | H-2, H-6 (equatorial) | H-3, H-5 (axial) | H-3, H-5 (equatorial) | H-4 | tert-Butyl | Other Signals | Solvent |
| 1. 4-tert-Butylpiperidine | ~2.6 | ~3.1 | ~1.1 | ~1.8 | ~1.0 | 0.86 (s, 9H) | 1.4 (br s, 1H, NH) | CDCl₃ |
| 2. N-Boc-4-tert-butylpiperidine | ~2.7 | ~4.0 | ~1.2 | ~1.8 | ~1.1 | 0.85 (s, 9H) | 1.45 (s, 9H, Boc) | CDCl₃ |
| 3. N-Benzoyl-4-tert-butylpiperidine | ~3.1 (br) | ~4.7 (br) | ~1.3 | ~1.9 | ~1.2 | 0.88 (s, 9H) | 7.4 (m, 5H, Ar-H) | CDCl₃ |
| 4. 4-tert-Butyl-4-hydroxypiperidine | 2.5-2.7 | 3.0-3.2 | 1.5-1.7 | 1.5-1.7 | - | 0.90 (s, 9H) | 1.6 (br s, 1H, OH), 1.8 (br s, 1H, NH) | CDCl₃ |
| 5. N-Boc-4-tert-butyl-4-hydroxypiperidine | 3.0-3.2 | 3.8-4.0 | 1.4-1.6 | 1.7-1.9 | - | 0.95 (s, 9H) | 1.47 (s, 9H, Boc), 1.5 (s, 1H, OH) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2, C-6 | C-3, C-5 | C-4 | tert-Butyl (C) | tert-Butyl (CH₃) | Other Signals | Solvent |
| 1. 4-tert-Butylpiperidine | 46.5 | 28.5 | 47.9 | 32.4 | 27.6 | - | CDCl₃ |
| 2. N-Boc-4-tert-butylpiperidine | 44.3 | 28.4 | 47.5 | 32.3 | 27.6 | 79.2 (Boc C), 28.5 (Boc CH₃) | CDCl₃ |
| 3. N-Benzoyl-4-tert-butylpiperidine | 42.9, 48.5 | 28.3 | 47.6 | 32.4 | 27.6 | 170.5 (C=O), 126-136 (Ar-C) | CDCl₃ |
| 4. 4-tert-Butyl-4-hydroxypiperidine | 48.5 | 33.1 | 69.8 | 33.5 | 25.4 | - | CDCl₃ |
| 5. N-Boc-4-tert-butyl-4-hydroxypiperidine | 43.1 | 35.0 | 68.9 | 33.6 | 25.3 | 79.5 (Boc C), 28.5 (Boc CH₃) | CDCl₃ |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch | O-H Stretch | Other Key Bands |
| 1. 4-tert-Butylpiperidine | ~3300 (br) | 2950-2850 | - | - | - |
| 2. N-Boc-4-tert-butylpiperidine | - | 2960-2860 | ~1690 | - | ~1170 (C-O) |
| 3. N-Benzoyl-4-tert-butylpiperidine | - | 2950-2850 | ~1630 | - | ~1430 (C-N) |
| 4. 4-tert-Butyl-4-hydroxypiperidine | ~3350 (br) | 2950-2850 | - | ~3400 (br) | - |
| 5. N-Boc-4-tert-butyl-4-hydroxypiperidine | - | 2960-2860 | ~1680 | ~3450 (br) | ~1170 (C-O) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| 1. 4-tert-Butylpiperidine | 141 | 126 | 84, 57 |
| 2. N-Boc-4-tert-butylpiperidine | 241 | 185 | 142, 57 |
| 3. N-Benzoyl-4-tert-butylpiperidine | 245 | 105 | 230, 120, 77 |
| 4. 4-tert-Butyl-4-hydroxypiperidine | 157 | 142 | 100, 57 |
| 5. N-Boc-4-tert-butyl-4-hydroxypiperidine | 257 | 201 | 158, 57 |
Experimental Protocols
The following are general procedures for the spectroscopic analysis of substituted 4-tert-butylpiperidines. Specific parameters may need to be optimized for individual compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation:
-
Solid Samples: Can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Liquid/Oil Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for less volatile or thermally labile compounds. High-resolution mass spectrometry (HRMS) is used for accurate mass determination.
-
Sample Preparation: Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Ionization Energy: Typically 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Acquisition (Electrospray Ionization - ESI for LC-MS):
-
Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas Flow: Optimized for stable spray.
-
Drying Gas Temperature and Flow: Optimized to desolvate the ions.
-
Visualization of Experimental Workflow
The general workflow for the spectroscopic comparison of substituted 4-tert-butylpiperidines can be visualized as follows:
A Comparative Study of 4-(tert-Butyl)piperidine Salts for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step that significantly influences the drug's performance and manufacturability. 4-(tert-Butyl)piperidine is a valuable building block in medicinal chemistry, and understanding the physicochemical properties of its various salt forms is paramount for optimizing drug candidates. This guide provides a comparative analysis of three common salts of 4-(tert-butyl)piperidine: hydrochloride (HCl), hydrobromide (HBr), and acetate (OAc).
Physicochemical Properties: A Comparative Overview
The choice of a salt form can dramatically alter properties such as solubility, melting point, stability, and hygroscopicity. While extensive experimental data for all salts of 4-(tert-butyl)piperidine is not publicly available, we can compile known data and infer properties based on general principles of pharmaceutical salts.
| Property | 4-(tert-Butyl)piperidine Hydrochloride | 4-(tert-Butyl)piperidine Hydrobromide | 4-(tert-Butyl)piperidine Acetate |
| Molecular Formula | C₉H₂₀ClN | C₉H₂₀BrN | C₁₁H₂₃NO₂ |
| Molecular Weight | 177.72 g/mol | 222.17 g/mol | 201.31 g/mol |
| Melting Point (°C) | ~302[1] | Expected to be high, similar to or slightly lower than the HCl salt. | Expected to be significantly lower than the halide salts. |
| Aqueous Solubility | Soluble (qualitative) | Expected to be soluble, potentially similar to or slightly less than the HCl salt. | Expected to be highly soluble.[2][3] |
| Hygroscopicity | Likely low to moderate. | Likely low to moderate, potentially slightly less hygroscopic than the HCl salt. | Potentially higher hygroscopicity compared to the halide salts. |
| Stability | Generally stable under normal conditions.[4] | Generally stable, with stability comparable to the HCl salt. | May be less thermally stable than the halide salts due to the lower melting point. |
Note: The properties for the hydrobromide and acetate salts are largely inferred based on general chemical principles and data for similar amine salts, as direct experimental data for these specific compounds is limited in the public domain.
Experimental Protocols
To obtain precise and reliable comparative data, the following experimental methodologies are recommended.
Synthesis of 4-(tert-Butyl)piperidine Salts
A general workflow for the synthesis and characterization of different salts of 4-(tert-butyl)piperidine is outlined below.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
-
Preparation: Add an excess amount of the 4-(tert-butyl)piperidine salt to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in mg/mL or mol/L.
Hygroscopicity Determination (Dynamic Vapor Sorption - DVS)
DVS analysis measures the extent and rate of moisture sorption and desorption by a sample.
-
Sample Preparation: Place a small, accurately weighed amount of the salt (5-10 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen until a stable weight is achieved.
-
Sorption/Desorption Cycle: Expose the sample to a stepwise increase in relative humidity (RH), typically from 0% to 95% RH, followed by a stepwise decrease back to 0% RH, at a constant temperature (e.g., 25°C).
-
Data Analysis: The change in mass at each RH step is recorded. A plot of mass change versus RH provides a sorption-desorption isotherm, from which the hygroscopicity can be classified.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)
TGA and DSC provide information on the thermal stability and phase transitions of the salts.
-
TGA Protocol:
-
Place a small, accurately weighed sample of the salt into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates thermal decomposition.[5][6][7][8][9]
-
-
DSC Protocol:
-
Seal a small, accurately weighed sample of the salt in a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere.
-
Record the heat flow into or out of the sample relative to a reference. Endothermic peaks typically correspond to melting or desolvation, while exothermic peaks can indicate decomposition or crystallization.[10][11][12][13][14]
-
Biological Context and Signaling Pathways
Piperidine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system. Many of these targets are G-protein coupled receptors (GPCRs), such as dopamine and sigma receptors.[4][15][16][17][18][19][20] The interaction of a 4-(tert-butyl)piperidine derivative with a GPCR can initiate a signaling cascade, leading to a physiological response.
Conclusion
The selection of an appropriate salt of 4-(tert-butyl)piperidine is a multifaceted decision that requires careful consideration of various physicochemical properties. The hydrochloride salt is a common and often suitable choice due to its ease of synthesis and generally good stability. However, for specific formulation requirements, such as enhanced solubility or modified dissolution profiles, the hydrobromide or acetate salts may offer advantages. This guide provides a framework for the comparative evaluation of these salts and highlights the importance of empirical data in making an informed decision. The provided experimental protocols serve as a starting point for researchers to generate the necessary data to select the optimal salt form for their drug development candidate.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammonium Acetate | C2H4O2.H3N | CID 517165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. epfl.ch [epfl.ch]
- 7. improvedpharma.com [improvedpharma.com]
- 8. aurigaresearch.com [aurigaresearch.com]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. mdpi.com [mdpi.com]
- 15. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-(Tert-butyl)piperidine hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the safe and compliant disposal of 4-(Tert-butyl)piperidine hydrochloride, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as an Acute Toxicant (Oral, Category 4) and can cause skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical into drains or municipal waste streams.
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other incompatible waste streams.
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately.[5]
-
Quantitative Data
| Parameter | Value | Compound | Source |
| Acute Oral Toxicity | Category 4 | This compound | [1][2] |
| Inhalation LC50 (4-hour, rat) | 1330-1420 ppm | Piperidine | [3] |
| Irritation Threshold (human) | 26 ppm | Piperidine | [3] |
Note: The provided toxicological data for piperidine should be used for hazard assessment purposes only and may not be fully representative of this compound.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision pathway for waste classification.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 4-(Tert-butyl)piperidine hydrochloride
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4-(Tert-butyl)piperidine hydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that poses several hazards. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is mandatory to mitigate these risks.
Quantitative Hazard Data Summary:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Required Personal Protective Equipment (PPE):
A risk assessment of the specific laboratory work area and process is required to ensure the appropriate level of protection.[5] However, the minimum required PPE for handling this compound includes:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | ANSI Z87.1 approved.[5] Goggles should be worn for splash protection. A face shield should be worn over safety glasses when a significant splash hazard exists.[5][6] | Protects against dust particles and potential splashes of solutions containing the chemical, preventing serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[5][7] Immediately remove and replace contaminated gloves. | Prevents skin contact and subsequent irritation.[2][3][4] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length, and fully buttoned.[8] | Protects skin and personal clothing from spills and contamination.[9] |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a certified chemical fume hood or in poorly ventilated areas where dust may be generated.[6][10] | Prevents inhalation of dust, which can cause respiratory irritation.[2][3][4] |
| Foot Protection | Closed-toe shoes | Substantial shoes that cover the entire foot. | Protects feet from spills and falling objects.[8][9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from initial preparation to use in experiments.
Experimental Workflow for Handling this compound:
Caption: Workflow for handling this compound.
Protocol Steps:
-
Preparation:
-
Designate a Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure the work area is clean and uncluttered.
-
Assemble Materials: Gather the chemical container, appropriate solvents, clean glassware, and any other necessary apparatus.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.[9]
-
-
Weighing the Chemical:
-
Use an analytical balance inside the fume hood or in a designated weighing area with appropriate ventilation.
-
To prevent generating dust, handle the solid material carefully. Avoid scooping or pouring in a manner that creates airborne particles.[11]
-
Close the primary container immediately after dispensing the desired amount.
-
-
Dissolving the Chemical:
-
Add the weighed solid to the desired solvent in a suitable flask or beaker within the fume hood.
-
Stir the solution gently to dissolve the solid. If necessary, use a magnetic stirrer at a speed that does not cause splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Experimental Use:
-
Conduct all subsequent experimental steps involving the chemical solution within the fume hood.
-
Avoid contact with skin and eyes.[11] In case of accidental contact, follow the first aid procedures outlined below.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean up the spill.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[10][12] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree:
Caption: Decision tree for the disposal of this compound waste.
Disposal Procedures:
-
Unused Chemical and Contaminated Materials: Dispose of unused this compound and any materials contaminated with it (e.g., absorbent pads, contaminated gloves) as hazardous chemical waste.[2] Place these materials in a clearly labeled, sealed, and appropriate waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate and dispose of it as hazardous waste.[10] Once cleaned, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
-
Waste Collection: All chemical waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.[11][12]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
-
Keep the container tightly closed and stored in a locked cabinet or other secure location.[2][3]
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
